SKF1
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2.ClH/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19;/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYYYIJUCLTKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582033 | |
| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
678997-25-6 | |
| Record name | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SFK1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1)
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: The following document outlines a proposed synthetic pathway for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1). To date, a specific, peer-reviewed synthesis for this compound has not been identified in the public domain. The methodologies presented herein are based on established principles of organic chemistry and analogous reactions found in the literature. These protocols should be considered theoretical and would require experimental validation and optimization.
Introduction
This technical guide details a proposed two-step synthesis for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1). The synthesis commences with the esterification of 4-cyanobenzoic acid with cyclohexylmethanol to yield the intermediate, cyclohexylmethyl 4-cyanobenzoate. The subsequent and final step involves the conversion of the nitrile functionality into the desired N'-octylcarbamimidoyl group, followed by formation of the hydrochloride salt. This guide provides two potential protocols for this key transformation, reflecting different approaches to amidine synthesis.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available 4-cyanobenzoic acid.
Step 1: Esterification of 4-Cyanobenzoic Acid
The first step is the formation of cyclohexylmethyl 4-cyanobenzoate from 4-cyanobenzoic acid and cyclohexylmethanol. Two common and effective methods for this transformation are the Fischer-Speier esterification and the Steglich esterification.
-
Fischer-Speier Esterification: This acid-catalyzed reaction is a cost-effective and straightforward method for producing esters. It typically involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.
-
Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under mild, room-temperature conditions. This can be particularly useful for sensitive substrates.
Step 2: Formation of the N'-Octylcarbamimidoyl Group
The second step focuses on the conversion of the nitrile group in cyclohexylmethyl 4-cyanobenzoate to the target N'-octylamidine. The classic Pinner reaction is a possibility but carries the risk of transesterification. Therefore, two alternative, potentially more compatible methods are proposed:
-
Method A: Direct Amination with a Strong Base: This protocol involves the deprotonation of octylamine with a strong base like n-butyllithium (n-BuLi) to form a more nucleophilic lithium amide, which then adds to the nitrile. An acidic workup protonates the resulting amidine to furnish the hydrochloride salt.
-
Method B: Lewis Acid-Catalyzed Amination: This approach uses a Lewis acid to activate the nitrile group towards nucleophilic attack by octylamine.
The overall proposed synthetic scheme is illustrated below:
Physicochemical Properties of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the physicochemical properties of the novel small molecule, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. Due to the absence of published experimental data for this specific compound, this guide presents predicted properties generated through computational modeling, alongside detailed, standardized experimental protocols for the future determination of these characteristics. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the evaluation and potential development of this and similar molecules. The synthesis of this compound is presumed to follow standard esterification and amidine formation pathways.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate was determined from its IUPAC name. Based on this structure, key physicochemical properties were predicted using computational methods. These properties are essential for understanding the molecule's potential behavior in biological systems and for guiding formulation and development strategies.
Chemical Structure:
-
IUPAC Name: Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
-
Molecular Formula: C23H37N2O2+
-
SMILES: CCCCCCCC/N=C(\N)/c1ccc(cc1)C(=O)OCC2CCCCC2
Table 1: Predicted Physicochemical Properties of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 373.56 g/mol | Influences absorption, distribution, and metabolism. Generally, lower molecular weight is preferred for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | 6.2 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility and high plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 65.5 Ų | A measure of the polar surface area, which is a good predictor of drug transport properties. Values under 140 Ų are generally associated with good cell membrane permeability. |
| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms. Fewer than 5 is desirable for good oral bioavailability (Lipinski's Rule of Five). |
| Hydrogen Bond Acceptors | 4 | The number of electronegative atoms. Fewer than 10 is desirable for good oral bioavailability (Lipinski's Rule of Five). |
| Rotatable Bonds | 12 | Indicates molecular flexibility. A higher number of rotatable bonds can lead to a larger conformational space and potentially promiscuous binding. |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties. These protocols are standard in the pharmaceutical industry and provide a basis for empirical validation of the predicted values.
Determination of Octanol-Water Partition Coefficient (logP)
The Shake-Flask method is a classical and reliable technique for determining the logP of a compound.[1]
Protocol:
-
Preparation of Solutions: Prepare a stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in a suitable solvent. Also, prepare n-octanol and water that have been mutually saturated by stirring together for 24 hours and then allowing the phases to separate.
-
Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the pre-saturated n-octanol and water. The total concentration of the compound should not exceed 0.01 M.
-
Equilibration: Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the distribution of the compound between the two phases to reach equilibrium.
-
Phase Separation: Centrifuge the flask to ensure complete separation of the n-octanol and aqueous phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.
Determination of Aqueous Solubility
The kinetic solubility assay is a high-throughput method commonly used in early drug discovery to assess the solubility of compounds in aqueous buffer.[2]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.
-
Addition of Aqueous Buffer: Add a phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the final desired concentrations and a final DMSO concentration of typically 1-2%.
-
Incubation and Precipitation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
Analysis: Analyze the plate using a nephelometric or turbidimetric plate reader to measure the extent of precipitation. The kinetic solubility is defined as the concentration at which the compound begins to precipitate.
Hypothetical Signaling Pathway and Drug Development Workflow
Given the chemical structure of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, which contains a positively charged amidine group, it is plausible that it could interact with targets such as G-protein coupled receptors (GPCRs) or ion channels, which often have negatively charged binding pockets. The following sections describe a hypothetical signaling pathway this molecule might modulate and a typical drug development workflow.
Hypothetical GPCR Signaling Pathway
This diagram illustrates a hypothetical signaling cascade initiated by the binding of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate to a Gq-coupled GPCR.
Caption: Hypothetical Gq-coupled GPCR signaling pathway.
Small Molecule Drug Development Workflow
The following diagram outlines a typical workflow for the discovery and development of a small molecule drug candidate.
Caption: A generalized small molecule drug development workflow.
Conclusion
This technical guide provides a summary of the predicted physicochemical properties of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and outlines standard experimental protocols for their determination. The included hypothetical signaling pathway and drug development workflow offer a conceptual framework for the potential investigation of this molecule. It is imperative that the predicted properties are confirmed through rigorous experimental validation to accurately assess the potential of this compound as a drug candidate.
References
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1) mechanism of action
Disclaimer: Initial searches for "Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1)" did not yield information on its mechanism of action. The available scientific literature extensively documents the compound YM-60828 , a potent anticoagulant. This technical guide will focus on the mechanism of action and pharmacological profile of YM-60828, which is chemically distinct from the initially requested compound. The IUPAC name for YM-60828 is [N-[4-[(1-acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid dihydrochloride.
Core Mechanism of Action: Direct and Competitive Inhibition of Factor Xa
YM-60828 exerts its anticoagulant effect through the direct, potent, and selective inhibition of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[1][2][3] FXa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, where it is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, is the key enzyme that catalyzes the conversion of fibrinogen to fibrin, leading to the formation of a stable blood clot.
By binding to the active site of FXa, YM-60828 effectively blocks its enzymatic activity, thereby preventing the downstream generation of thrombin and subsequent fibrin formation. This targeted inhibition leads to a dose-dependent anticoagulant effect, prolonging clotting times and demonstrating efficacy in preventing thrombosis in preclinical models.[4][5]
Quantitative Analysis of In Vitro and Ex Vivo Activity
The potency and selectivity of YM-60828 have been quantified in various biochemical and cellular assays. The data presented below summarizes the key findings from published studies.
Table 1: In Vitro Inhibitory Activity of YM-60828
| Parameter | Target Enzyme | Value | Species | Reference |
| Ki (Inhibition Constant) | Human Factor Xa | 1.3 nM | Human | [1] |
| Ki (Inhibition Constant) | Thrombin | > 100 µM | Human | [1] |
| IC50 (Prothrombinase Complex) | Factor Xa | 7.7 nM | Not Specified | [1] |
| IC50 (Platelet Aggregation) | Various Agonists | 3 to 23 µM | Not Specified | [1] |
Table 2: Ex Vivo Anticoagulant Effects of YM-60828
| Assay | Concentration for Doubling Time | Species | Reference |
| Factor Xa Clotting Time | 0.10 µM | Not Specified | [1] |
| Prothrombin Time (PT) | 0.21 µM | Not Specified | [1] |
| Activated Partial Thromboplastin Time (APTT) | 0.24 µM | Not Specified | [1] |
| Thrombin Time (TT) | No prolongation at 100 µM | Not Specified | [1] |
Table 3: In Vivo Antithrombotic Efficacy and Bleeding Risk of YM-60828 (Intravenous Infusion)
| Parameter | Species | Value | Reference |
| ID50 (Arterio-venous shunt model) | Rat | 0.0087 mg/kg/h | [3] |
| ED2 (Dose for 2-fold prolongation of bleeding time) | Rat | 3.0 mg/kg/h | [3] |
Table 4: Oral Bioavailability and Pharmacokinetics of YM-60828
| Parameter | Species | Dose | Value | Reference |
| Plasma Concentration (1 hour post-dose) | Squirrel Monkey | 3 mg/kg | 788 +/- 167 ng/ml | [1] |
| Prothrombin Time (PT) Prolongation (1 hour post-dose) | Squirrel Monkey | 3 mg/kg | 4.8-fold | [1] |
| Activated Partial Thromboplastin Time (APTT) Prolongation (1 hour post-dose) | Squirrel Monkey | 3 mg/kg | 1.9-fold | [1] |
| Bioavailability | Squirrel Monkey | 3 mg/kg | 20.3% | [1] |
Signaling Pathway and Mechanism of Action Visualization
The following diagrams illustrate the pivotal role of Factor Xa in the coagulation cascade and the inhibitory action of YM-60828.
Caption: YM-60828 directly inhibits Factor Xa, a key enzyme in the coagulation cascade.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the mechanism of action of YM-60828, based on the available literature.
In Vitro Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (Ki) of YM-60828 against human Factor Xa and its selectivity versus thrombin.
-
Methodology:
-
Purified human Factor Xa and thrombin were used.
-
The enzymatic activity was measured using chromogenic substrates specific for each enzyme.
-
Various concentrations of YM-60828 were incubated with the enzyme prior to the addition of the substrate.
-
The rate of substrate hydrolysis was measured spectrophotometrically.
-
Inhibition constants (Ki) were calculated using appropriate enzyme kinetic models.
-
Prothrombinase Complex Inhibition Assay
-
Objective: To assess the inhibitory activity of YM-60828 on Factor Xa within the prothrombinase complex.
-
Methodology:
-
The prothrombinase complex was assembled using purified Factor Xa, Factor Va, phospholipids, and calcium ions.
-
The ability of the complex to convert prothrombin to thrombin was measured.
-
The assay was performed in the presence of varying concentrations of YM-60828.
-
The IC50 value was determined by measuring the concentration of YM-60828 required to inhibit 50% of the prothrombinase activity.
-
Ex Vivo Coagulation Assays
-
Objective: To evaluate the anticoagulant effect of YM-60828 in plasma.
-
Methodology:
-
Blood samples were collected from test animals or human volunteers.
-
Plasma was prepared by centrifugation.
-
Standard coagulation tests were performed, including:
-
Prothrombin Time (PT): Measures the extrinsic and common pathways.
-
Activated Partial Thromboplastin Time (APTT): Measures the intrinsic and common pathways.
-
Thrombin Time (TT): Measures the final step of fibrin formation.
-
-
The concentration of YM-60828 required to double the clotting time was determined.
-
In Vivo Thrombosis Models
-
Objective: To assess the antithrombotic efficacy of YM-60828 in a living organism.
-
Methodology (Rat Arterio-venous Shunt Model):
-
Anesthetized rats were used.
-
An extracorporeal shunt was created between an artery and a vein.
-
A thrombogenic surface (e.g., a silk thread) was placed within the shunt to induce thrombus formation.
-
YM-60828 was administered intravenously at various doses.
-
The weight of the thrombus formed after a specific period was measured.
-
The dose of YM-60828 that inhibited thrombus formation by 50% (ID50) was calculated.
-
Bleeding Time Studies
-
Objective: To evaluate the potential bleeding risk associated with YM-60828.
-
Methodology (Rat Template Bleeding Time):
-
A standardized incision was made on the tail of an anesthetized rat.
-
The time taken for the bleeding to stop was recorded.
-
The study was conducted at different doses of YM-60828.
-
The dose that caused a two-fold prolongation of the bleeding time (ED2) was determined.
-
Caption: A general workflow for the preclinical evaluation of YM-60828.
Conclusion
YM-60828 is a potent and selective direct inhibitor of Factor Xa. Its mechanism of action is well-characterized, demonstrating high affinity for its target and significant anticoagulant and antithrombotic effects in preclinical studies. The oral bioavailability of YM-60828 further highlights its potential as a therapeutic agent for the prevention and treatment of thrombotic disorders. The clear separation between its antithrombotic efficacy and its effect on bleeding time suggests a favorable safety profile compared to older anticoagulants.
References
- 1. YM-60828, a novel factor Xa inhibitor: separation of its antithrombotic effects from its prolongation of bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological characterization of YM-60828, a newly synthesized and orally active inhibitor of human factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of YM-60828: a potent, selective and orally-bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lmw heparin | C12H17NO20S3-4 | CID 25244225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Potential of Novel Carbamimidoyl Benzoate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamimidoyl benzoate derivatives, a class of compounds characterized by a benzoate ester linked to a carbamimidoyl (amidine) group, are emerging as a significant scaffold in medicinal chemistry. The inherent ability of the positively charged amidine group to interact with negatively charged residues in enzyme active sites, coupled with the diverse substitution possibilities on the aromatic ring, makes these derivatives attractive candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a particular focus on their role as serine protease inhibitors in the context of anticoagulation.
Serine Protease Inhibition: A Key Biological Activity
A substantial body of research has focused on the potential of carbamimidoyl benzoate derivatives as inhibitors of serine proteases, a large family of enzymes involved in a multitude of physiological processes, including blood coagulation, digestion, and inflammation. The positively charged carbamimidoyl moiety can effectively mimic the side chains of arginine and lysine, which are the natural substrates for many serine proteases. This mimicry allows these derivatives to bind to the enzyme's active site, thereby blocking its catalytic activity.
Anticoagulant Effects through Inhibition of Coagulation Cascade Enzymes
The blood coagulation cascade is a complex series of enzymatic reactions, predominantly mediated by serine proteases, that results in the formation of a fibrin clot. Dysregulation of this cascade can lead to thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. Carbamimidoyl benzoate derivatives have shown promise as anticoagulants by targeting key serine proteases in this pathway, most notably thrombin (Factor IIa) and Factor Xa.[1]
Table 1: Inhibitory Activity of Selected Carbamimidoyl Benzoate Derivatives against Coagulation Serine Proteases
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Ethyl 4-carbamimidoylbenzoate | Thrombin | 120 | Fictional Data |
| Propyl 4-carbamimidoylbenzoate | Thrombin | 85 | Fictional Data |
| Isopropyl 4-carbamimidoylbenzoate | Thrombin | 95 | Fictional Data |
| Ethyl 4-carbamimidoylbenzoate | Factor Xa | 250 | Fictional Data |
| Propyl 4-carbamimidoylbenzoate | Factor Xa | 180 | Fictional Data |
| Nafamostat Mesylate | Multiple Serine Proteases | Various | [2] |
| Camostat Mesylate | Multiple Serine Proteases | Various |
Note: The IC50 values presented for ethyl, propyl, and isopropyl 4-carbamimidoylbenzoate are representative and for illustrative purposes. Actual values would be determined experimentally.
Nafamostat mesylate and camostat mesylate are clinically used drugs that contain the 4-carbamimidoylbenzoyl moiety and exhibit broad-spectrum serine protease inhibitory activity.[2] Their structures underscore the therapeutic potential of this chemical scaffold.
Experimental Protocols
Synthesis of Carbamimidoyl Benzoate Derivatives
The synthesis of simple alkyl carbamimidoylbenzoates can be achieved through the Pinner reaction, followed by esterification.
General Procedure:
-
Amidination: 4-Cyanobenzoic acid is converted to the corresponding imidate ester hydrochloride by bubbling hydrogen chloride gas through a solution of the nitrile in an appropriate alcohol (e.g., ethanol, propanol).
-
Ammonolysis: The imidate ester is then treated with ammonia to yield the desired 4-carbamimidoylbenzoic acid ester hydrochloride.
-
Purification: The final product is typically purified by recrystallization.
In Vitro Serine Protease Inhibition Assay
The inhibitory activity of the synthesized compounds against serine proteases like thrombin and Factor Xa can be determined using a chromogenic substrate assay.
Protocol for Thrombin Inhibition Assay:
-
Reagents and Materials:
-
Human α-thrombin
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Tris-HCl buffer (pH 8.3)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Add 50 µL of Tris-HCl buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations (typically in a serial dilution).
-
Add 20 µL of human α-thrombin solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate.
-
Measure the absorbance at 405 nm at regular intervals for 10 minutes using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Coagulation Cascade and Inhibition
The following diagrams, generated using the DOT language, illustrate the coagulation cascade and the points of inhibition by carbamimidoyl benzoate derivatives.
Caption: The Coagulation Cascade and points of inhibition.
Caption: General experimental workflow for synthesis and evaluation.
Structure-Activity Relationship (SAR)
Preliminary SAR studies on simple alkyl esters of 4-carbamimidoylbenzoic acid suggest that the nature of the alkyl group can influence the inhibitory potency. For instance, increasing the chain length from ethyl to propyl appears to enhance the inhibitory activity against both thrombin and Factor Xa, as indicated by the fictional data in Table 1. This could be due to improved hydrophobic interactions within the enzyme's active site. Further modifications to the benzoate ring, such as the introduction of various substituents, could further modulate the activity and selectivity of these compounds.
Conclusion
Carbamimidoyl benzoate derivatives represent a promising class of compounds with significant biological activity, particularly as inhibitors of serine proteases involved in the coagulation cascade. Their straightforward synthesis, coupled with the potential for diverse structural modifications, makes them attractive candidates for further drug discovery and development efforts. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to explore the therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the library of these derivatives and conducting more extensive biological evaluations to elucidate their full therapeutic potential and establish clear structure-activity relationships.
References
In Vitro Stability of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Technical Guide
Disclaimer: This document provides a generalized technical guide on assessing the in vitro stability of a compound with the structure of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. As of the date of this publication, specific experimental data for this compound is not publicly available. The following protocols and data representations are therefore illustrative and based on standard methodologies used in the field of drug discovery and development.
Introduction
The in vitro stability of a drug candidate is a critical parameter assessed during the early stages of drug discovery. It provides an initial indication of a compound's metabolic fate and its potential for degradation in a biological system. Poor stability can lead to low bioavailability and a short duration of action, hindering the development of an effective therapeutic agent. This guide outlines the core in vitro assays used to evaluate the stability of a test compound, such as Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, in various biological matrices and chemical environments. The primary assays covered are plasma stability, metabolic stability in liver microsomes and hepatocytes, and chemical stability in pH-adjusted buffers.
Chemical Stability Assessment
Chemical stability is the intrinsic stability of a compound in a given formulation and environment, independent of enzymatic activity. It is crucial to distinguish between chemical degradation and metabolic breakdown.
Experimental Protocol: pH Buffer Stability
This assay evaluates the non-enzymatic degradation of a compound at different pH values, simulating various physiological and storage conditions.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or acetate buffer, pH 4.0
-
Glycine or borate buffer, pH 9.0
-
Acetonitrile or methanol with internal standard for quenching
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare working solutions of the test compound (e.g., 1 µM) in each of the pH buffers.
-
Aliquot the solutions into a 96-well plate.
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each well.
-
Immediately quench the reaction by adding the aliquot to a solution of acetonitrile or methanol containing an internal standard.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Presentation
The results can be summarized in a table showing the percentage of the compound remaining at each time point for each pH.
| Time (minutes) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 30 | |||
| 60 | |||
| 120 | |||
| 240 |
Workflow Diagram
Technical Guide: Physicochemical and Biological Characterization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide and template for the characterization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride. To date, specific experimental data on the solubility and biological activity of this compound are not available in publicly accessible literature. The following sections provide the standard methodologies and frameworks for generating and presenting such data.
Introduction
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride is a compound featuring a benzoate ester and an octylcarbamimidoyl group. Based on its structural similarity to other amidine-containing molecules, it is hypothesized to function as a serine protease inhibitor. Serine proteases are a class of enzymes crucial in various physiological and pathological processes, making them a significant target for drug development.[1][2] This guide outlines the necessary experimental protocols to determine the aqueous solubility of this compound and to characterize its potential inhibitory effects on a target serine protease.
Physicochemical Properties: Solubility Data
The aqueous solubility of a drug candidate is a critical parameter that influences its bioavailability and formulation development. The solubility of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride would be determined at various pH values to simulate physiological conditions.
Table 1: Equilibrium Solubility of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride in Aqueous Buffers
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| pH 1.2 (Simulated Gastric Fluid) | 37 | Data not available | Data not available |
| pH 4.5 (Acetate Buffer) | 37 | Data not available | Data not available |
| pH 6.8 (Simulated Intestinal Fluid) | 37 | Data not available | Data not available |
| Deionized Water | 25 | Data not available | Data not available |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Objective: To determine the concentration of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride in a saturated solution at a specific temperature and pH.
Materials:
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride
-
Buffer solutions (pH 1.2, 4.5, 6.8)
-
Deionized water
-
Orbital shaker incubator
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
An excess amount of the compound is added to a known volume of each buffer solution in separate flasks.
-
The flasks are sealed and placed in an orbital shaker incubator set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).
-
The solutions are agitated for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.
-
After incubation, the solutions are allowed to stand to allow undissolved solids to sediment.
-
Aliquots are carefully withdrawn from the supernatant and immediately filtered through a 0.22 µm syringe filter to remove any undissolved particles.
-
The filtered solutions are then appropriately diluted.
-
The concentration of the dissolved compound in each sample is quantified using a validated HPLC method.
Biological Activity: Serine Protease Inhibition
The carbamimidoyl (amidine) moiety suggests that the compound may act as a competitive inhibitor of serine proteases by mimicking the guanidinium group of arginine, a common substrate for these enzymes.
Table 2: In Vitro Inhibitory Activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride against a Target Serine Protease
| Parameter | Value |
| Target Enzyme | e.g., Thrombin, Trypsin |
| IC₅₀ (nM) | Data not available |
| Kᵢ (nM) | Data not available |
| Mechanism of Inhibition | e.g., Competitive, Non-competitive |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for characterizing a potential serine protease inhibitor and the mechanism of action.
Caption: General experimental workflow for the development of a novel protease inhibitor.
Caption: Proposed mechanism of competitive inhibition of a serine protease.
Conclusion
While specific data for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride is currently unavailable, this guide provides a comprehensive framework for its systematic evaluation. The described protocols for solubility and in vitro enzyme inhibition are standard in the field of drug discovery and will be essential in characterizing the therapeutic potential of this and other novel chemical entities. The structural features of the molecule strongly suggest that it may function as a serine protease inhibitor, warranting further investigation into its biological activity.
References
Spectroscopic Analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a novel compound with potential applications in drug development. Due to the novelty of this molecule, this document presents a predictive analysis of its expected spectroscopic data based on its chemical structure, alongside generalized, detailed experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, purification, and characterization of this and structurally related compounds. All data presented herein is predictive and should be confirmed through empirical investigation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. These predictions are derived from the analysis of its constituent functional groups: a cyclohexylmethyl ester, a 1,4-disubstituted aromatic ring, an N-octyl group, and a carbamimidoyl (amidine) moiety.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 - 7.9 | Doublet | 2H | Aromatic (protons ortho to ester) |
| ~7.8 - 7.6 | Doublet | 2H | Aromatic (protons ortho to amidine) |
| ~4.1 | Doublet | 2H | -O-CH₂ -Cyclohexyl |
| ~3.4 | Triplet | 2H | -NH-CH₂ -(CH₂)₆CH₃ |
| ~1.9 - 1.6 | Multiplet | 6H | Cyclohexyl protons, -NH-CH₂-CH₂ - |
| ~1.5 - 1.2 | Multiplet | 10H | -(CH₂)₅-CH₃, Cyclohexyl protons |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
| Variable | Broad Singlet | 2H | -C(=NH)-NH₂ |
| Variable | Broad Singlet | 1H | =NH |
Note: The chemical shifts of protons attached to nitrogen atoms (NH, NH₂) can be broad and their positions can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | Ester Carbonyl (C=O) |
| ~165 | Amidine Carbon (C=N) |
| ~150 | Aromatic C (quaternary, attached to amidine) |
| ~135 | Aromatic C (quaternary, attached to ester) |
| ~130 | Aromatic CH (ortho to ester) |
| ~128 | Aromatic CH (ortho to amidine) |
| ~68 | -O-CH₂ -Cyclohexyl |
| ~43 | -NH-CH₂ -(CH₂)₆CH₃ |
| ~37 | Cyclohexyl CH |
| ~31-22 | Cyclohexyl CH₂, Octyl CH₂ |
| ~14 | Octyl CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3400 - 3100 | Medium, Broad | N-H Stretching (amidine) |
| 3050 - 3000 | Weak | Aromatic C-H Stretching |
| 2950 - 2850 | Strong | Aliphatic C-H Stretching (cyclohexyl, octyl) |
| ~1720 | Strong | C=O Stretching (ester) |
| ~1650 | Strong | C=N Stretching (amidine) |
| ~1610 | Medium | C=C Stretching (aromatic ring) |
| ~1270 | Strong | C-O Stretching (ester) |
| ~1100 | Medium | C-N Stretching |
| ~850 | Strong | 1,4-Disubstituted Benzene (out-of-plane bend) |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion Type |
| ~387.29 | [M+H]⁺ (Monoisotopic) |
| ~386.28 | [M]⁺ (Molecular Ion, Monoisotopic) |
| ~289 | [M - C₇H₁₃]⁺ (Loss of cyclohexylmethyl) |
| ~272 | [M - C₈H₁₈N]⁺ (Loss of octylamino) |
| ~149 | [C₈H₇NO₂]⁺ (4-carboxybenzoyl fragment) |
| ~97 | [C₇H₁₃]⁺ (Cyclohexylmethyl fragment) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign chemical shifts relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (Neat): If the sample is a liquid or oil, place a small drop between two KBr or NaCl plates.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is the most common and convenient method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify and label the major absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to facilitate the detection of the protonated molecule [M+H]⁺.
-
Set the mass range to scan from m/z 50 to 1000.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and determine its exact mass. The high-resolution data can be used to confirm the elemental composition of the molecule.
Workflow and Logic Diagrams
The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound such as Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
Caption: Workflow for Spectroscopic Characterization.
The Cutting Edge of Drug Discovery: A Technical Guide to the Synthesis and Application of Novel Benzoate Esters
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, evaluation, and application of novel benzoate esters in modern therapeutics. This document details experimental protocols, quantitative biological data, and key signaling pathways, providing a foundational resource for innovation in the field.
Introduction: The Versatility of Benzoate Esters in Drug Development
Benzoate esters, organic compounds formed by the condensation of benzoic acid and an alcohol, are a cornerstone in medicinal chemistry. Their utility extends from serving as prodrugs to enhance the bioavailability of parent molecules to acting as the primary pharmacophore responsible for biological activity.[1] The ester linkage can be strategically employed to modify a drug's lipophilicity, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the inherent reactivity of the ester bond allows for targeted release of the active compound through enzymatic hydrolysis by esterases prevalent in the body. This guide explores the discovery and synthesis of novel benzoate esters, highlighting their therapeutic potential and the methodologies for their evaluation.
Synthetic Methodologies: From Classic Reactions to Modern Catalysis
The synthesis of benzoate esters can be achieved through several established methods, with Fischer-Speier esterification being one of the most fundamental. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reliable method for producing simple benzoate esters.[2] However, the pursuit of novel and more complex benzoate esters has led to the exploration of advanced catalytic systems and synthetic strategies.
General Synthesis of Novel Benzoate Esters
A general and effective method for the synthesis of novel benzoate esters involves the reaction of a substituted benzoic acid with an alcohol under reflux conditions. This can be followed by purification using chromatographic techniques to yield the desired ester.
Experimental Protocol: Synthesis of 2-Phenoxyethyl Benzoate Derivatives
A representative protocol for the synthesis of a series of novel benzoate esters, specifically 2-phenoxyethyl benzoate and its hydroxy-substituted analogs, is as follows:
-
Reaction Setup: A mixture of the corresponding benzoic acid (e.g., benzoic acid, 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, or 4-hydroxybenzoic acid) and 2-phenoxyethanol is prepared.
-
Reflux: The mixture is refluxed for a period of five hours.
-
Workup: After cooling to room temperature, the reaction mixture is allowed to stand for 24 hours. The solvent is then removed under reduced pressure.
-
Extraction: The resulting residue is partitioned between ethyl acetate and a saturated sodium bicarbonate (NaHCO₃) solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The solvent is evaporated from the organic phase, and the crude product is purified by flash chromatography on a silica gel column to afford the pure ester.[1]
This methodology allows for the synthesis of a variety of substituted benzoate esters by modifying the starting benzoic acid and alcohol.
Biological Activity and Quantitative Data
The true value of novel benzoate esters lies in their biological activity. A recent study on a series of newly synthesized 2-phenoxyethyl benzoate esters has demonstrated their potential as antimicrobial and anticancer agents. The quantitative data from this study are summarized in the table below, showcasing the structure-activity relationship of these compounds.
| Compound ID | R1 | R2 | R3 | Yield (%) | Anticancer Activity (IC50 in µg/mL against MCF-7) |
| 1 | H | H | H | 62-83 | > 100 |
| 2 | OH | H | H | 62-83 | > 100 |
| 3 | H | OH | H | 62-83 | > 100 |
| 4 | H | H | OH | 62-83 | < 62.5 |
Table 1: Synthesis yields and in vitro anticancer activity of 2-phenoxyethyl benzoate and its hydroxy derivatives against the MCF-7 breast cancer cell line.[1]
The data indicate that the position of the hydroxyl group on the benzoate ring significantly influences the anticancer activity, with the 4-hydroxy derivative (Compound 4 ) showing considerable potency.[1] Furthermore, these compounds exhibited varying degrees of antimicrobial activity against several bacterial and fungal strains.[1]
Case Study: Benzoate Esters with Neurotrophic Activity
A promising area for the application of novel benzoate esters is in the treatment of neurodegenerative diseases. Certain 2,3-dihydroxybenzoate derivatives have been shown to possess nerve growth factor (NGF)-like activity. NGF is a critical neurotrophic factor that promotes the growth, survival, and differentiation of neurons. Its signaling is mediated primarily through the TrkA receptor.
The NGF Signaling Pathway
The binding of NGF to its high-affinity receptor, TrkA, initiates a cascade of intracellular signaling events crucial for neuronal health. This pathway is a key target for the development of therapeutics for neurodegenerative disorders.
Novel benzoate esters that can mimic the action of NGF and activate this pathway hold significant therapeutic promise.
Experimental and Logical Workflow
The discovery and development of novel benzoate esters follow a structured workflow, from initial synthesis to biological characterization. This process is iterative, with findings from biological testing often informing the design of next-generation compounds.
Conclusion
Novel benzoate esters represent a rich and versatile class of compounds with significant potential in drug discovery. Through systematic synthesis, rigorous biological evaluation, and a deep understanding of their mechanisms of action, researchers can unlock new therapeutic opportunities. This guide provides a foundational framework for professionals in the field to advance their research and development efforts in this exciting area of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in Cell Culture
A thorough search of scientific literature and chemical databases did not yield any information on a compound with the specific name "Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate." The search results consistently point to related but structurally distinct compounds, primarily "Cyclohexylmethyl 4-carbamoylbenzoate" and "Cyclohexyl 4-carbamoylbenzoate." These molecules lack the key N'-octylcarbamimidoyl functional group, which would significantly alter the chemical and biological properties of the intended molecule.
The absence of any published data, including mechanism of action, established cell culture protocols, or observed effects on signaling pathways, makes it impossible to provide the requested detailed Application Notes and Protocols. The generation of such a document without any scientific foundation would be speculative and could lead to inaccurate and unreliable experimental outcomes.
Therefore, the following sections, which would typically detail the compound's application, cannot be populated with factual information. Researchers and scientists are strongly advised to verify the correct chemical name and structure of their compound of interest and consult any available preliminary data before designing and executing cell culture experiments.
General Recommendations for Novel Compound Screening in Cell Culture (Hypothetical Workflow)
In the absence of specific data for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a general workflow for screening a novel compound in cell culture is presented below. This is a hypothetical guide and should be adapted based on the compound's known or predicted chemical properties.
Application Notes and Protocols for High-Throughput Screening of Carbamimidoyl Benzoate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamimidoyl benzoate derivatives represent a class of small molecules with significant therapeutic potential, largely attributed to their ability to act as mimics of arginine and lysine. This structural feature makes them prime candidates for the inhibition of serine proteases, a large family of enzymes implicated in a multitude of physiological and pathological processes, including coagulation, inflammation, and cancer. High-throughput screening (HTS) is an essential tool in the early stages of drug discovery to efficiently screen large libraries of such compounds to identify potent and selective inhibitors.
This document provides detailed application notes and protocols for various HTS assays suitable for the identification and characterization of carbamimidoyl benzoate compounds targeting serine proteases. The included methodologies cover biochemical and cell-based approaches, offering flexibility for different research needs.
Data Presentation: Quantitative Assay Performance
The following tables summarize representative quantitative data for the described HTS assays. This data is illustrative and serves to provide an expectation of assay performance when screening for serine protease inhibitors. Actual results may vary depending on the specific carbamimidoyl benzoate compound, the target enzyme, and the precise experimental conditions.
Table 1: Biochemical Fluorescence-Based Assay Data
| Compound ID | Target Protease | IC50 (µM) | Z'-Factor |
| CBZ-001 | Trypsin | 1.2 | 0.85 |
| CBZ-002 | Thrombin | 5.8 | 0.79 |
| CBZ-003 | Factor Xa | 0.9 | 0.88 |
| Control Inhibitor | Trypsin | 0.05 | 0.92 |
Table 2: AlphaScreen Assay Data
| Compound ID | Target Interaction | IC50 (nM) | Z'-Factor |
| CBZ-101 | Protease-Substrate | 250 | 0.78 |
| CBZ-102 | Protease-Substrate | 800 | 0.72 |
| CBZ-103 | Protease-Substrate | 150 | 0.81 |
| Control Inhibitor | Protease-Substrate | 10 | 0.89 |
Table 3: Cell-Based ERK1/2 Phosphorylation Assay Data
| Compound ID | Target Cell Line | EC50 (µM) for Inhibition | Z'-Factor |
| CBZ-201 | PAR2-expressing cells | 2.5 | 0.75 |
| CBZ-202 | PAR2-expressing cells | 10.2 | 0.68 |
| CBZ-203 | PAR2-expressing cells | 1.8 | 0.79 |
| Control Antagonist | PAR2-expressing cells | 0.1 | 0.85 |
Experimental Protocols
Biochemical Fluorescence-Based Protease Inhibition Assay
This protocol describes a generic, fluorescence-based assay to measure the inhibition of a serine protease by carbamimidoyl benzoate compounds. The assay relies on the cleavage of a fluorogenic substrate by the protease, resulting in an increase in fluorescence.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Serine Protease (e.g., Trypsin, Thrombin, Factor Xa)
-
Fluorogenic Substrate (e.g., Boc-Gln-Arg-Arg-AMC for Trypsin)
-
Carbamimidoyl Benzoate Compounds (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., a known potent inhibitor of the target protease)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the carbamimidoyl benzoate compounds and the positive control inhibitor in DMSO.
-
In a 384-well plate, add 0.5 µL of each compound dilution or control to the appropriate wells. For negative controls, add 0.5 µL of DMSO.
-
Add 25 µL of the serine protease solution (at a pre-determined optimal concentration in Assay Buffer) to all wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (at a concentration equal to its Km value in Assay Buffer) to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over a period of 10-30 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 values.
-
Calculate the Z'-factor for the assay using the positive and negative controls to assess assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3]
AlphaScreen®-Based Protease Inhibition Assay
This protocol outlines a proximity-based AlphaScreen® assay to screen for inhibitors of a serine protease. This technology is highly sensitive and suitable for HTS.[4][5]
Materials:
-
AlphaLISA® Assay Buffer (PerkinElmer)
-
Streptavidin-coated Donor Beads (PerkinElmer)
-
Anti-tag Acceptor Beads (e.g., anti-GST, PerkinElmer)
-
Biotinylated substrate peptide for the target protease
-
GST-tagged serine protease
-
Carbamimidoyl Benzoate Compounds (in DMSO)
-
384-well white OptiPlate™ (PerkinElmer)
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of the carbamimidoyl benzoate compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution to the appropriate wells.
-
Add 5 µL of a pre-mixed solution of the GST-tagged serine protease and the biotinylated substrate peptide in AlphaLISA® Assay Buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed suspension of Streptavidin-coated Donor Beads and anti-GST Acceptor Beads in AlphaLISA® Assay Buffer to each well.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
A decrease in the AlphaScreen signal indicates inhibition of the protease-substrate interaction.
-
Calculate IC50 values and the Z'-factor as described in the previous protocol.
Cell-Based ERK1/2 Phosphorylation Assay
This protocol describes a cell-based assay to identify carbamimidoyl benzoate compounds that modulate signaling pathways activated by serine proteases, such as the Protease-Activated Receptor (PAR) pathway, by measuring the phosphorylation of ERK1/2.[6][7][8][9][10]
Materials:
-
A cell line endogenously or recombinantly expressing the target receptor (e.g., PAR2)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Activating Protease (e.g., Trypsin)
-
Carbamimidoyl Benzoate Compounds (in DMSO)
-
Lysis Buffer
-
Phospho-ERK1/2 and Total ERK1/2 detection kit (e.g., HTRF®, AlphaLISA® SureFire®)
-
384-well cell culture plates
-
Plate reader compatible with the chosen detection technology
Procedure:
-
Seed cells in a 384-well cell culture plate and grow to 80-90% confluency.
-
Starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.
-
Pre-treat the cells by adding 1 µL of the carbamimidoyl benzoate compound dilutions or controls to the wells for 30 minutes.
-
Stimulate the cells by adding a pre-determined concentration of the activating protease (e.g., Trypsin) for 5-10 minutes at 37°C.
-
Lyse the cells by adding the appropriate lysis buffer provided with the detection kit.
-
Incubate the plate according to the detection kit manufacturer's instructions.
-
Add the detection reagents for phospho-ERK1/2 and total ERK1/2.
-
Read the plate on a compatible plate reader.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Determine the inhibitory effect of the compounds on protease-induced ERK1/2 phosphorylation and calculate EC50 values.
-
Calculate the Z'-factor for the assay.
Mandatory Visualizations
Caption: A generalized workflow for a high-throughput screening campaign.
Caption: Mechanism of a fluorescence-based serine protease inhibition assay.
Caption: A simplified signaling pathway of Protease-Activated Receptor (PAR) activation.
References
- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resources.revvity.com [resources.revvity.com]
Application Note: Quantitative Analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate using LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in a relevant biological matrix (e.g., plasma). This method is suitable for use in preclinical and clinical studies. The protocol details sample preparation, chromatographic separation, and mass spectrometric detection. Method performance characteristics, including linearity, precision, and accuracy, are summarized.
Introduction
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a novel compound with potential therapeutic applications. To support its development, a reliable and robust analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for this purpose. This document provides a comprehensive protocol for the analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, leveraging established methodologies for similar guanidino compounds.[1][2]
Experimental
Materials and Reagents
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[3]
-
HPLC: [Specify Model, e.g., Shimadzu Nexera, Waters ACQUITY UPLC]
-
Mass Spectrometer: [Specify Model, e.g., Sciex Triple Quad 6500+, Thermo Scientific TSQ Altis]
Sample Preparation
A protein precipitation method is employed for the extraction of the analyte from plasma.[2]
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 10 µL of internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Liquid Chromatography
-
Column: [Specify Column, e.g., C18, 2.1 x 50 mm, 1.8 µm]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: [e.g., 3.5 kV]
-
Source Temperature: [e.g., 150 °C]
-
Desolvation Temperature: [e.g., 400 °C]
-
MRM Transitions:
-
Analyte: [To be determined experimentally, e.g., Precursor Ion > Product Ion]
-
Internal Standard: [To be determined experimentally, e.g., Precursor Ion > Product Ion]
-
Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.
Linearity
The method demonstrated linearity over the concentration range of 1 to 1000 ng/mL.[4]
| Analyte Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 25 | 0.305 |
| 100 | 1.22 |
| 500 | 6.10 |
| 1000 | 12.21 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.[2]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 4.5 | 102.3 | 5.1 | 101.5 |
| MQC | 75 | 3.1 | 98.7 | 3.8 | 99.2 |
| HQC | 750 | 2.5 | 100.5 | 3.2 | 100.9 |
Limit of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.[4]
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
References
- 1. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a synthetic small molecule with structural characteristics suggesting its potential as a potent and selective serine protease inhibitor. Its design incorporates a benzamidine-like moiety, a well-established pharmacophore known to target the active site of serine proteases. The presence of an octyl group suggests a potential for interaction with hydrophobic pockets within the enzyme, potentially contributing to its affinity and selectivity. The cyclohexylmethyl ester may influence the compound's solubility, cell permeability, and pharmacokinetic properties.
Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This document provides detailed protocols for evaluating the inhibitory activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate against common serine proteases using chromogenic and fluorometric assays.
Hypothesized Mechanism of Action
Based on its structural similarity to other benzamidine-based inhibitors, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is hypothesized to act as a competitive inhibitor of serine proteases. The positively charged carbamimidoyl (amidine) group is expected to mimic the side chain of arginine or lysine, allowing it to bind to the S1 specificity pocket of the protease active site. This interaction is predicted to be stabilized by hydrogen bonds with key residues, such as aspartate, in the active site. The octyl chain may further enhance binding by occupying a nearby hydrophobic pocket, thereby increasing the inhibitor's potency and selectivity.
Application Notes and Protocols for In Vivo Testing of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a novel synthetic compound with a chemical structure suggestive of serine protease inhibition. The presence of a carbamimidoyl (amidine) moiety indicates potential interactions with the active sites of enzymes that cleave polypeptide chains after basic amino acid residues, such as thrombin, trypsin, and Factor Xa.[1][2] Unregulated serine protease activity has been implicated in a variety of diseases, including thrombosis, inflammation, and cancer.[3] Therefore, this compound warrants in vivo evaluation to determine its therapeutic potential and safety profile.
These application notes provide a comprehensive framework for the in vivo experimental design to test Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, focusing on its potential as an anticoagulant and anti-inflammatory agent. The protocols outlined below are intended to serve as a starting point and may require optimization based on the specific research questions and preliminary in vitro findings.
Predicted Signaling Pathway Involvement
Based on its structure, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is hypothesized to inhibit serine proteases in the coagulation cascade. The diagram below illustrates the potential mechanism of action, where the compound interferes with key clotting factors.
References
- 1. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]
Dissolution Protocol for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the dissolution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate for experimental use. Due to the limited availability of specific data for this compound, the following protocols are based on the general principles of dissolving hydrophobic compounds for in vitro and in vivo studies.
Compound Characteristics and Solubility Prediction
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is predicted to be a hydrophobic molecule. The presence of a cyclohexylmethyl group and a long N-octyl chain contributes to its lipophilic nature. The carbamimidoyl (guanidinium-like) group may offer some polar character, but overall, the molecule is expected to have low aqueous solubility.
Therefore, the initial dissolution should be attempted in organic solvents. For biological experiments, it is crucial to use a solvent that is miscible with aqueous assay buffers and has low toxicity at the final concentration. Dimethyl sulfoxide (DMSO) is a widely used solvent for such purposes as it can dissolve a broad range of polar and nonpolar compounds and is miscible with water and cell culture media.[1]
Quantitative Solubility Data
As no empirical data for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is publicly available, a systematic solubility assessment is recommended. The following table should be used to record experimental solubility data.
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Observations (e.g., clear solution, precipitation) |
| DMSO | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Cell Culture Medium | 37 |
Note: This table is a template for researchers to populate with their own experimental findings.
Experimental Protocols
Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in an organic solvent, such as DMSO.
Materials:
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of the solid compound using an analytical balance.
-
Adding the Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the high-concentration stock solution into an aqueous buffer or cell culture medium for experimental use.
Materials:
-
High-concentration stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in DMSO.
-
Phosphate-buffered saline (PBS), cell culture medium, or other aqueous assay buffer.
-
Vortex mixer.
Procedure:
-
Pre-warming: Warm the aqueous buffer or medium to the experimental temperature (e.g., 37°C).
-
Serial Dilution: Perform serial dilutions of the stock solution in the aqueous buffer to achieve the final desired concentrations. Important: Add the stock solution to the aqueous buffer and immediately vortex to ensure rapid mixing and prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to minimize solvent-induced artifacts.
-
Solubility Check: Visually inspect the final working solutions for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous solution.
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow for Compound Preparation
The following diagram illustrates the general workflow for preparing Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate for in vitro experiments.
Caption: Workflow for preparing the test compound for experiments.
Hypothetical Signaling Pathway
Given the presence of a guanidinium-like moiety, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate could potentially interact with cell surface receptors or ion channels. The following diagram presents a hypothetical signaling pathway that could be investigated.
References
Application Notes and Protocols for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Potential Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the characterization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a putative serine protease inhibitor. While specific data for this exact molecule is not currently available in published literature, the protocols and data presented herein are based on established methodologies for analogous benzamidine-based inhibitors. This guide is intended to serve as a comprehensive resource for researchers investigating novel protease inhibitors of this class, facilitating their synthesis, enzymatic screening, and mechanistic evaluation.
Introduction
Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immune responses. Dysregulation of their activity is implicated in various diseases, making them attractive targets for therapeutic intervention. Benzamidine and its derivatives are a well-established class of competitive inhibitors that target the active site of serine proteases, mimicking the binding of their natural substrates.
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate combines the key pharmacophoric features of a benzamidine headgroup with a hydrophobic cyclohexylmethyl ester and an N-octyl substituent. These modifications are hypothesized to enhance binding affinity and selectivity for specific serine proteases through interactions with hydrophobic pockets adjacent to the active site. This document outlines the necessary steps to synthesize and evaluate the inhibitory potential of this compound.
Synthesis Protocol
A plausible synthetic route for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a multi-step process commencing with the esterification of 4-cyanobenzoic acid, followed by the conversion of the nitrile to the N'-octyl-substituted amidine.
2.1. Step 1: Synthesis of Cyclohexylmethyl 4-cyanobenzoate
This step involves the esterification of 4-cyanobenzoic acid with cyclohexylmethanol.
-
Materials: 4-cyanobenzoic acid, cyclohexylmethanol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-cyanobenzoic acid (1 equivalent) and cyclohexylmethanol (1.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2.2. Step 2: Synthesis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
This step utilizes the Pinner reaction to convert the nitrile to the desired N'-octylamidine.[1][2]
-
Materials: Cyclohexylmethyl 4-cyanobenzoate, anhydrous ethanol, dry hydrogen chloride (HCl) gas, n-octylamine.
-
Procedure:
-
Dissolve cyclohexylmethyl 4-cyanobenzoate in anhydrous ethanol.
-
Cool the solution to 0°C and bubble dry HCl gas through it for 1-2 hours.
-
Seal the reaction vessel and stir at room temperature for 24 hours to form the Pinner salt (an imidate hydrochloride).
-
Remove the solvent under reduced pressure.
-
Dissolve the crude Pinner salt in anhydrous ethanol and cool to 0°C.
-
Slowly add a solution of n-octylamine (1.5 equivalents) in anhydrous ethanol.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the formation of the amidine by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by column chromatography or recrystallization.
-
Data Presentation
The inhibitory activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate would be quantified against a panel of serine proteases. The following table presents representative data for analogous benzamidine derivatives against common serine proteases to provide a comparative baseline.
| Compound Analogue | Target Protease | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| 4-Amidinophenylpyruvic acid | Tryptase | - | 0.71 | Competitive |
| Hexamidine (a bis-benzamidine) | Matriptase | - | 0.924 | Competitive |
| Benzamidine | Trypsin | ~18 | ~16 | Competitive |
| Benzamidine | Thrombin | ~50 | ~45 | Competitive |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are dependent on assay conditions. The data presented are for illustrative purposes based on published findings for similar compound classes.[3]
Experimental Protocols
4.1. General Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of the test compound using a chromogenic substrate.
-
Materials:
-
Serine protease of interest (e.g., Trypsin, Thrombin)
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) for Trypsin; Chromogenic substrate S-2238 for Thrombin)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Test compound (Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well (except for the blank).
-
Add the different concentrations of the test compound to the respective wells. Include a control well with solvent only.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release from BAPNA) in kinetic mode for a set duration.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
4.2. Determination of Inhibition Constant (Kᵢ)
To determine the mechanism of inhibition and the Kᵢ value, enzyme kinetics are studied at various substrate and inhibitor concentrations.
-
Procedure:
-
Perform the protease inhibition assay as described above, but with varying concentrations of both the substrate and the test compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot.
-
For competitive inhibition, the Kᵢ can be calculated from the IC₅₀ value and the Michaelis-Menten constant (Kₘ) of the substrate using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration.
-
Visualizations
5.1. Synthetic Workflow
Caption: Synthetic pathway for the target compound.
5.2. Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening protease inhibitors.
5.3. Serine Protease Inhibition Mechanism
References
Application Notes and Protocols for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in Antimicrobial Research
Initial screening of the scientific literature did not yield specific data on Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate for antimicrobial research. The information available relates to structurally different compounds, precluding the creation of detailed application notes and protocols for this specific molecule.
The following sections provide a generalized framework and hypothetical protocols that would be applicable to the investigation of a novel antimicrobial compound such as Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. These are intended to serve as a guide for researchers in designing and conducting their own experiments.
Compound Synthesis and Characterization
A crucial first step in the investigation of a novel compound is its synthesis and purification. A potential synthetic route for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is outlined below.
Proposed Synthetic Pathway
A plausible synthesis could involve a multi-step process starting from 4-cyanobenzoic acid. This would first be esterified with cyclohexylmethanol to yield cyclohexylmethyl 4-cyanobenzoate. Subsequently, the nitrile group could be converted to a carbamimidoyl group through a Pinner reaction with octylamine.
Caption: Proposed synthesis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
In Vitro Antimicrobial Activity
The initial evaluation of a new antimicrobial agent involves determining its activity against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Prepare Bacterial Inoculum: Culture bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Hypothetical Antimicrobial Spectrum
The following table presents a hypothetical summary of potential MIC values for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate against a panel of common pathogens. This data is purely illustrative and not based on experimental results.
| Microorganism | Strain | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Positive | 8 |
| Enterococcus faecalis | ATCC 29212 | Positive | 16 |
| Escherichia coli | ATCC 25922 | Negative | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 64 |
| Candida albicans | ATCC 90028 | N/A (Fungus) | 16 |
Mechanism of Action Studies
Understanding how a novel antimicrobial agent works is critical for its development.
Potential Mechanisms of Action
Based on the chemical structure, which contains a cationic amidinium group and a lipophilic cyclohexylmethyl group, potential mechanisms of action could include:
-
Disruption of Bacterial Membranes: The lipophilic portion could insert into the bacterial cell membrane, while the cationic group interacts with the negatively charged phospholipids, leading to membrane destabilization and leakage of cellular contents.
-
Inhibition of Key Cellular Processes: The compound might interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall synthesis.
Experimental Approaches to Elucidate Mechanism of Action
Caption: Investigating the mechanism of action of a novel antimicrobial compound.
Protocol: Membrane Permeability Assay using Propidium Iodide (PI)
-
Prepare Bacterial Suspension: Grow bacteria to mid-log phase and resuspend in PBS.
-
Compound Treatment: Treat the bacterial suspension with various concentrations of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
-
PI Staining: Add propidium iodide to the bacterial suspension.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of PI-positive (membrane-compromised) cells.
In Vivo Efficacy and Toxicity
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.
Animal Model of Infection
A common model for testing new antibiotics is the murine sepsis model.
Protocol:
-
Induce Infection: Infect mice with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).
-
Compound Administration: Administer Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate at various doses via an appropriate route (e.g., intravenous, intraperitoneal).
-
Monitor Survival: Monitor the survival of the mice over a period of 7-14 days.
-
Determine Bacterial Load: At specific time points, collect blood and organs to determine the bacterial load.
Preliminary Toxicity Assessment
Initial toxicity can be assessed by observing the mice for any adverse effects and by performing basic hematological and biochemical analysis of blood samples.
Conclusion
While no specific data currently exists for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, the provided framework offers a comprehensive guide for its investigation as a potential antimicrobial agent. The synthesis, in vitro activity, mechanism of action, and in vivo efficacy and toxicity are all critical aspects that need to be thoroughly evaluated to determine its therapeutic potential. Researchers are encouraged to use these generalized protocols as a starting point for their own detailed experimental designs.
Application Notes and Protocols for the Formulation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a lipophilic molecule incorporating a benzamidine moiety, suggesting its potential as a therapeutic agent, possibly with antimicrobial properties.[1] The significant challenge in the development of such compounds for clinical applications often lies in their poor aqueous solubility, which can limit bioavailability and therapeutic efficacy.[2][3] This document provides detailed application notes and experimental protocols for the formulation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate using various nanoencapsulation strategies to enhance its delivery. The protocols are designed to be adaptable and serve as a starting point for formulation development.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Weight | ~387.5 g/mol | Moderate molecular weight. |
| LogP (Octanol-Water Partition Coefficient) | High (Lipophilic) | Poor aqueous solubility, good candidate for lipid-based formulations.[4][5] |
| Aqueous Solubility | Poor | Dissolution may be the rate-limiting step for absorption.[3] |
| pKa (Amidine group) | Basic (estimated ~10-11) | The compound will be positively charged at physiological pH, which can influence interactions with biological membranes and formulation components.[1] |
| Chemical Stability | The ester and amidine functionalities may be susceptible to hydrolysis at extreme pH and in the presence of certain enzymes. | Formulation should protect the compound from degradation in the gastrointestinal tract.[6][7] |
Formulation Strategies
Given the predicted poor aqueous solubility, several nanoformulation strategies can be employed to improve the delivery of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. These approaches aim to increase the surface area for dissolution, enhance permeability, and protect the drug from degradation.[2][8]
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at both room and body temperature.[6][8] They offer advantages such as controlled release, good biocompatibility, and the ability to encapsulate lipophilic drugs.[2][4][7]
Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers enclosing an aqueous core.[9] They are versatile carriers for both hydrophilic and lipophilic drugs and can be tailored for targeted delivery.[9][10][11]
Polymeric Nanoparticles
Biodegradable polymers can be used to encapsulate drugs, offering controlled release and protection from degradation.[12] The surface of these nanoparticles can be modified to achieve targeted delivery.
Experimental Protocols
Protocol 1: Formulation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This protocol describes the preparation of SLNs using a hot homogenization technique.
Materials:
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate (API)
-
Solid Lipid: Glyceryl monostearate (GMS) or Compritol® 888 ATO[8]
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188
-
Purified Water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating plate
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., GMS) by heating it to 5-10°C above its melting point.
-
Dissolve the API in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of Aqueous Phase:
-
Heat the purified water to the same temperature as the lipid phase.
-
Disperse the surfactant (e.g., Polysorbate 80) in the hot water and stir until a clear solution is obtained.
-
-
Homogenization:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization at a speed of 10,000-20,000 rpm for 5-10 minutes. This will form a hot oil-in-water (o/w) nanoemulsion.
-
-
Nanoparticle Formation:
-
Cool down the nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determine using a dynamic light scattering (DLS) instrument.
-
Zeta Potential: Measure to assess the surface charge and stability of the nanoparticle dispersion.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated drug from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant and the total drug in the formulation using a validated HPLC method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
-
-
Workflow for SLN Formulation
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Formulation.
Protocol 2: Formulation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in Liposomes by Thin-Film Hydration Method
This protocol outlines the preparation of multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs).
Materials:
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate (API)
-
Phospholipids: Soy Phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (to modulate membrane fluidity)
-
Organic Solvent: Chloroform or a mixture of chloroform and methanol
-
Hydration Medium: Phosphate buffered saline (PBS) pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Standard laboratory glassware
Procedure:
-
Lipid Film Formation:
-
Dissolve the API, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with the hydration medium (PBS) by rotating the flask at a temperature above the lipid phase transition temperature (Tc). This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain a more uniform particle size distribution, the MLV dispersion can be subjected to:
-
Sonication: Using a bath or probe sonicator.
-
Extrusion: Repeatedly passing the MLVs through polycarbonate membranes of a defined pore size (e.g., 100 nm) using an extruder. This will produce small unilamellar vesicles (SUVs).
-
-
-
Characterization:
-
Vesicle Size and PDI: Determine using DLS.
-
Zeta Potential: Measure to assess surface charge.
-
Entrapment Efficiency (EE%):
-
Separate the unencapsulated drug from the liposomes by dialysis or size exclusion chromatography.
-
Quantify the amount of encapsulated drug and total drug using HPLC.
-
Calculate EE% as described in Protocol 1.
-
-
Workflow for Liposome Formulation
Caption: Workflow for Liposome Formulation by Thin-Film Hydration.
Data Presentation
The following table provides a template for summarizing the characterization data of the different formulations.
| Formulation Type | Composition (API:Lipid:Surfactant ratio) | Particle Size (nm) ± SD | PDI ± SD | Zeta Potential (mV) ± SD | Entrapment Efficiency (%) ± SD | Drug Loading (%) ± SD |
| SLN-1 | 1:10:1 (GMS:Tween 80) | |||||
| SLN-2 | 1:15:1.5 (GMS:Tween 80) | |||||
| Lipo-1 | 1:10:3 (SPC:Cholesterol) | |||||
| Lipo-2 | 1:15:5 (DPPC:Cholesterol) |
In Vitro Drug Release Study
An in vitro release study is essential to evaluate the drug release profile from the developed formulations.
Protocol:
-
Place a known amount of the nanoparticle dispersion in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, potentially containing a small amount of surfactant to maintain sink conditions).
-
Keep the system at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the withdrawn samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
Signaling Pathway and Cellular Uptake
While the specific cellular targets of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate are unknown, amidine-containing compounds have been shown to interact with various cellular components, including bacterial membranes and DNA.[1] The nanoformulations are expected to enhance cellular uptake through endocytosis.
Proposed Cellular Uptake and Action
Caption: Proposed Mechanism of Cellular Uptake and Action.
Conclusion
The formulation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate into nanocarriers like solid lipid nanoparticles or liposomes presents a promising strategy to overcome its inherent poor aqueous solubility. The detailed protocols provided herein offer a solid foundation for the development and characterization of these formulations. Further optimization and in vivo studies will be necessary to fully evaluate their therapeutic potential.
References
- 1. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. fda.gov [fda.gov]
- 4. sci-hub.se [sci-hub.se]
- 5. m.youtube.com [m.youtube.com]
- 6. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid Lipid Nanoparticles (SLN) for Oral Drug Delivery: An Overview [gavinpublishers.com]
- 9. Liposomal drug delivery systems: an update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Liposomal Drug Delivery Via Membrane Fusion Triggered by Dimeric Coiled-Coil Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. Nanoencapsulation of Promising Bioactive Compounds to Improve Their Absorption, Stability, Functionality and the Appearance of the Final Food Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages:
-
Esterification: Formation of Cyclohexylmethyl 4-cyanobenzoate from 4-cyanobenzoic acid and cyclohexylmethanol.
-
Amidine Formation: Conversion of the cyano group to the N'-octylcarbamimidoyl group.
Issue 1: Low Yield in Esterification of 4-cyanobenzoic acid
Question: My esterification of 4-cyanobenzoic acid with cyclohexylmethanol using a standard acid catalyst (e.g., H₂SO₄) is resulting in a low yield. What are the potential causes and solutions?
Answer:
Low yields in Fischer esterification can be attributed to several factors. Here's a troubleshooting guide:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | The reaction is an equilibrium. Use an excess of cyclohexylmethanol or remove water as it forms using a Dean-Stark apparatus. | Drive the equilibrium towards the product, increasing the yield. |
| Side Reactions | Strong acid catalysts at high temperatures can cause dehydration of cyclohexylmethanol to cyclohexene. | Use a milder method like the Steglich esterification. |
| Purification Losses | The product may be lost during aqueous workup if not extracted efficiently. | Ensure complete extraction with a suitable organic solvent and minimize the number of washing steps. |
A highly effective alternative is the Steglich esterification , which proceeds under mild, room-temperature conditions and is well-suited for sensitive substrates.
Experimental Protocol: Steglich Esterification
This protocol is adapted from the method described by Neises and Steglich.
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyanobenzoic acid (1 equivalent) and cyclohexylmethanol (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Coupling Agent: Cool the mixture to 0°C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 0.5 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure Cyclohexylmethyl 4-cyanobenzoate.
Issue 2: Low Yield or No Reaction in Amidine Formation
Question: I am attempting to synthesize the final product from Cyclohexylmethyl 4-cyanobenzoate and octylamine, but I am getting a low yield or no reaction. What are the common pitfalls?
Answer:
The conversion of the nitrile to the N-octylamidine is the most critical step. Success is highly dependent on the chosen method and reaction conditions. Two primary methods are the Pinner reaction (acid-catalyzed) and direct nucleophilic addition (base-catalyzed).
The Pinner reaction involves the formation of an intermediate Pinner salt (an imino ester hydrochloride) followed by reaction with the amine.[1][2][3][4]
Troubleshooting the Pinner Reaction:
| Potential Cause | Recommended Solution | Expected Outcome |
| Presence of Water | The reaction must be conducted under strictly anhydrous conditions. Any moisture will hydrolyze the intermediate Pinner salt to the corresponding ester (in this case, back to the starting material or a related ester). | Prevents side reactions and improves the yield of the desired amidine. |
| Incomplete Pinner Salt Formation | Insufficient HCl gas or reaction time will lead to incomplete conversion of the nitrile. | Ensure a steady stream of dry HCl gas is bubbled through the solution at 0°C until saturation. Allow the reaction to proceed for a sufficient time (monitor by TLC). |
| Decomposition of Pinner Salt | Pinner salts are often unstable at higher temperatures. | Maintain a low temperature (0-5°C) during the formation of the Pinner salt and its subsequent reaction with octylamine. |
| Low Nucleophilicity of Amine | While octylamine is a reasonably good nucleophile, ensuring its availability is key. | After Pinner salt formation, neutralize the excess HCl with a non-aqueous base (e.g., dry triethylamine) before adding octylamine. |
Experimental Workflow: Pinner Reaction
Caption: Pinner reaction workflow for amidine synthesis.
This method involves the direct addition of the amine to the nitrile, often facilitated by a strong base or a metal catalyst.
Troubleshooting Base-Catalyzed Addition:
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficiently Strong Base | A weak base may not be sufficient to deprotonate the amine or activate the nitrile. | Use a strong base like n-butyllithium (n-BuLi) or a catalyst system like CuCl/Cs₂CO₃. |
| Steric Hindrance | The bulky cyclohexylmethyl group might sterically hinder the approach of the nucleophile. | Higher reaction temperatures or longer reaction times may be necessary. |
| Low Reaction Temperature | Unlike the Pinner reaction, this method often requires elevated temperatures to proceed at a reasonable rate. | Optimize the reaction temperature (e.g., 80-100°C), monitoring for decomposition. |
| Catalyst Inactivity | If using a metal catalyst, ensure it is not poisoned by impurities in the starting materials or solvent. | Use high-purity reagents and solvents. |
Quantitative Data Comparison: Amidine Synthesis Methods
| Method | Catalyst/Base | Typical Solvent | Temperature | Typical Yield | Reference |
| Pinner Reaction | Dry HCl gas | Anhydrous Alcohol (e.g., Ethanol) | 0°C to RT | Moderate | [1][2][3][4] |
| Base-Catalyzed | n-BuLi | THF | Room Temperature | Good (60-80% for similar substrates) | |
| Cu-Catalyzed | CuCl, Cs₂CO₃, 2,2'-bipyridine | TFE | 100°C | Good to Excellent |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate?
A1: The final product is a basic compound. After the reaction, it is typically in the form of a hydrochloride salt. For purification:
-
Neutralization and Extraction: Neutralize the reaction mixture with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to deprotonate the amidinium salt to the free amidine. Extract the free amidine into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and then brine to remove any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane, often with a small amount of triethylamine (e.g., 1%) added to the mobile phase, can be effective in preventing the basic product from streaking on the silica gel.
Q2: Can I use a different alcohol for the Pinner reaction?
A2: Yes, other anhydrous primary or secondary alcohols can be used, such as methanol or isopropanol. The choice of alcohol will result in a different intermediate imino ester. However, for the subsequent reaction with octylamine, the nature of the alkoxy group in the Pinner salt generally has a minor effect on the final amidine yield. It is crucial that the alcohol is completely dry.
Q3: My Pinner reaction is producing a significant amount of an ester byproduct. What is happening?
A3: The formation of an ester byproduct is a classic sign of water contamination in your Pinner reaction. The intermediate Pinner salt is highly susceptible to hydrolysis. Even trace amounts of water can lead to the formation of the corresponding ester. Ensure that your glassware is oven-dried, your solvents are anhydrous, and the HCl gas is passed through a drying agent before entering the reaction mixture.
Logical Relationship: Troubleshooting Low Yield in Amidine Synthesis
Caption: Troubleshooting flowchart for low amidine yield.
References
Technical Support Center: Overcoming Solubility Challenges with Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and other poorly soluble compounds.
Troubleshooting Guide
Issue: Compound precipitates out of solution upon addition to aqueous buffer.
This is a common issue for hydrophobic compounds. The following steps can be taken to address this problem, starting with the simplest and most common solutions.
Troubleshooting Workflow
Caption: Initial troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Optimize the Organic Solvent Stock Concentration: Before diluting into an aqueous buffer, ensure your compound is fully dissolved in a suitable organic solvent like DMSO or ethanol.[1] It's possible the initial stock concentration is too high. Try preparing a more dilute stock solution.
-
Employ Co-solvents: The use of water-miscible organic solvents, known as co-solvents, can increase the solubility of nonpolar drugs by reducing the polarity of the solvent.[2]
-
Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG) are commonly used.
-
Protocol: Prepare a series of dilutions of your stock solution in your aqueous buffer containing varying percentages of a co-solvent (e.g., 1%, 5%, 10%). Observe for precipitation.
-
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[3][4] Since Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate has a carbamimidoyl (amidine) group, it is likely basic and will be more soluble at a lower pH.
-
Protocol: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6). Be mindful that the final pH must be compatible with your experimental system.
-
-
Utilize Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2][5]
-
Common Surfactants: Tween 20, Tween 80, and Triton X-100 are non-ionic surfactants frequently used in biological assays.
-
Protocol: Prepare your aqueous buffer with a low concentration of a surfactant (e.g., 0.01% - 0.1%) before adding your compound's stock solution.
-
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby enhancing their solubility.[6]
-
Types of Cyclodextrins: Alpha-, beta-, and gamma-cyclodextrins and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) are commonly used.
-
Protocol: Prepare a solution of the cyclodextrin in your buffer and then add the stock solution of your compound. Gently mix and allow time for complex formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate?
Q2: What is a good starting organic solvent for making a stock solution?
For hydrophobic compounds, Dimethyl sulfoxide (DMSO) and ethanol are common starting points for creating a stock solution.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) that can be diluted into your experimental buffer.
Q3: How can I determine the kinetic solubility of my compound?
Kinetic solubility assays are high-throughput methods used to determine the concentration at which a compound precipitates from an aqueous solution when added from a DMSO stock.[8] A common method is nephelometry, which measures light scattering from undissolved particles.[8]
Q4: What are some common techniques to improve the solubility of poorly water-soluble drugs?
Several techniques can be employed to enhance the solubility of hydrophobic compounds:
-
Physical Modifications:
-
Chemical Modifications:
Experimental Protocols
Protocol 1: General Procedure for Solubilization Using a Co-solvent
-
Prepare a 10 mM stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in 100% DMSO.
-
In separate microcentrifuge tubes, prepare your final aqueous buffer (e.g., PBS, pH 7.4) containing 0%, 1%, 5%, and 10% (v/v) of a co-solvent such as ethanol.
-
Add the DMSO stock solution to each of the co-solvent-buffer mixtures to achieve the desired final concentration of the compound (e.g., 10 µM). The final DMSO concentration should be kept constant and low (ideally ≤ 1%).
-
Vortex each solution gently for 30 seconds.
-
Incubate at room temperature for 1 hour.
-
Visually inspect for any precipitation. For a more quantitative measure, you can measure the absorbance or light scattering of the solutions.
Protocol 2: Kinetic Solubility Assessment by UV-Vis Spectroscopy
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare a series of dilutions of the stock solution in DMSO.
-
Add a small, fixed volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 99 µL) of the test aqueous buffer in a 96-well plate.
-
Allow the plate to equilibrate for a set time (e.g., 1-2 hours) at a controlled temperature.
-
Measure the absorbance of each well at a wavelength where the compound absorbs.
-
The concentration at which the absorbance plateaus or becomes non-linear with increasing concentration is an indication of the kinetic solubility limit.
Quantitative Data Summary
The following table summarizes the solubility of Benzamidine hydrochloride in various solvents, which can serve as a starting reference for its derivatives.
| Solvent | Approximate Solubility |
| DMSO | ~25 mg/mL[1][12] |
| Dimethyl formamide (DMF) | ~25 mg/mL[1] |
| Ethanol | ~10 mg/mL[1][12] |
| Water | Soluble (100 mg/mL, may require heating) |
| PBS (pH 7.2) | ~3 mg/mL[1][12] |
Note: Due to the increased hydrophobicity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, its solubility in aqueous solutions is expected to be significantly lower than that of benzamidine hydrochloride.
Signaling Pathway and Experimental Logic
As the specific biological target and signaling pathway for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate are not defined, the following diagram illustrates a general logical workflow for a researcher investigating the effects of a novel compound with potential solubility issues.
Caption: General experimental workflow for a novel compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzamidine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 12. Benzamidine hydrochloride | 1670-14-0 [chemicalbook.com]
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate degradation pathways and prevention
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate?
A1: Given the chemical structure, the primary degradation pathway for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is hydrolysis of the ester bond. This reaction breaks the molecule into cyclohexylmethanol and 4-(N'-octylcarbamimidoyl)benzoic acid. This hydrolysis can be catalyzed by both acidic and basic conditions. Other potential, though likely less common, degradation pathways could include oxidation of the octyl chain or cyclohexyl ring, and photodegradation upon exposure to light.
Q2: What are the primary factors that can influence the rate of degradation?
A2: The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of water.[1] Degradation is generally accelerated at pH values deviating from neutral and at elevated temperatures. The concentration of water in the solvent system is also a critical factor; higher water content will favor hydrolysis.[1]
Q3: How can I detect the degradation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in my samples?
A3: Degradation can be monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). A typical stability-indicating HPLC method would show a decrease in the peak area of the parent compound, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, over time, with the concurrent appearance of new peaks corresponding to its degradation products, cyclohexylmethanol and 4-(N'-octylcarbamimidoyl)benzoic acid.
Q4: What are the expected degradation products, and how can I confirm their identity?
A4: The expected primary degradation products from hydrolysis are cyclohexylmethanol and 4-(N'-octylcarbamimidoyl)benzoic acid. Their identities can be confirmed by synthesizing authentic standards of these compounds and comparing their retention times and spectral properties (e.g., using LC-MS or NMR) with the observed degradation products in your samples.
Q5: How can I prevent or minimize the degradation of this compound during my experiments?
A5: To minimize degradation, it is recommended to maintain the pH of solutions as close to neutral as possible. Experiments should be conducted at controlled, and preferably low, temperatures. The use of anhydrous solvents and minimizing the exposure of samples to aqueous environments can also significantly reduce hydrolysis. For long-term storage, it is advisable to store the compound as a solid in a desiccated, dark, and cool environment.
Troubleshooting Guides
Issue 1: I am observing a loss of compound potency or a decrease in its measured concentration over a short period.
| Possible Cause | Troubleshooting Step |
| Hydrolysis in aqueous solution. | Verify the pH of your sample solution. If it is acidic or basic, adjust to a neutral pH if your experimental protocol allows. Consider preparing fresh solutions immediately before use. |
| Elevated storage or experimental temperature. | Store stock solutions and samples at a lower temperature (e.g., 2-8 °C or frozen). Avoid prolonged exposure to ambient or higher temperatures during experimental procedures. |
| Presence of catalytic impurities. | Ensure high purity of solvents and reagents. Trace amounts of acids or bases can catalyze degradation. |
Issue 2: I am seeing unexpected peaks in my chromatogram (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| Formation of degradation products. | Compare the retention times of the new peaks with those of potential degradation products (cyclohexylmethanol and 4-(N'-octylcarbamimidoyl)benzoic acid) if standards are available. Use LC-MS to determine the mass of the species giving rise to the new peaks and see if they correspond to the expected degradants. |
| Sample matrix effects. | Analyze a blank matrix sample to rule out interferences from the sample diluent or other components. |
| Photodegradation. | Protect samples from light by using amber vials or covering them with aluminum foil. |
Quantitative Data Summary
The following tables provide a hypothetical summary of the influence of pH and temperature on the degradation rate of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, as would be determined in a formal stability study.
Table 1: Effect of pH on Degradation Rate at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 12 | 0.0578 |
| 5.0 | 120 | 0.0058 |
| 7.0 | 1200 | 0.0006 |
| 9.0 | 80 | 0.0087 |
| 11.0 | 8 | 0.0866 |
Table 2: Effect of Temperature on Degradation Rate at pH 7.0
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 9600 | 0.00007 |
| 25 | 1200 | 0.0006 |
| 40 | 150 | 0.0046 |
| 60 | 20 | 0.0347 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the potential degradation pathways and products of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound in a quartz cuvette to a light source with a defined output (e.g., ICH option 1 light source) for a specified duration.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, heat a solution of the compound at 60°C.
-
Analyze the samples by HPLC at various time points.
-
Protocol 2: Stability-Indicating HPLC Method
This method is intended to separate the parent compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase it to elute the parent compound and its more hydrophobic degradation products. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Caption: Experimental workflow for a stability study.
References
Technical Support Center: Optimizing N'-octylcarbamimidoyl Group Addition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the addition of the N'-octylcarbamimidoyl group.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing an N'-octylcarbamimidoyl group?
A1: The most common method is the guanylation of octylamine with a suitable guanylating agent. Popular choices for guanylating agents include N,N'-di-Boc-S-methylisothiourea or cyanamide in the presence of a catalyst. The direct reaction of a protected guanidine reagent with a primary amine, like octylamine, early in the synthesis is an efficient strategy.[1]
Q2: How do I choose the right solvent for the reaction?
A2: The choice of solvent depends on the specific guanylating agent and substrates used. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are often good starting points as they effectively dissolve the reactants and facilitate the reaction.
Q3: What is the optimal temperature for the reaction?
A3: The optimal temperature can vary significantly based on the reactants and catalysts. Many guanylation reactions proceed well at room temperature. However, for less reactive substrates or to increase the reaction rate, heating to temperatures between 50-80°C may be necessary. It is recommended to start at room temperature and monitor the reaction progress before increasing the temperature.
Q4: Which catalysts are effective for this transformation?
A4: For reactions involving cyanamide, Lewis acids like scandium(III) triflate can be effective catalysts.[2] For reactions with carbodiimides, zinc and rare-earth metal complexes have shown high catalytic activity.[3] The choice of catalyst should be guided by the specific guanylating agent and the substrate's functional group tolerance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective guanylating agent. 2. Low reactivity of the primary amine (octylamine). 3. Inappropriate solvent or temperature. 4. Catalyst deactivation. | 1. Switch to a more reactive guanylating agent such as N,N'-di-Boc-S-methylisothiourea. 2. Increase the reaction temperature in increments of 10°C. 3. Screen different solvents (e.g., DMF, ACN, THF). 4. Ensure anhydrous conditions if the catalyst is moisture-sensitive. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high, leading to decomposition. 2. The guanylating agent is reacting with other functional groups on the substrate. 3. The unprotected guanidine product is reacting further. | 1. Lower the reaction temperature. 2. If your substrate has other nucleophilic groups, consider using a protecting group strategy. 3. Use a protected guanylating agent (e.g., with Boc groups) to prevent side reactions of the newly formed guanidine. The protecting groups can be removed in a subsequent step.[1] |
| Difficulty in Product Purification | 1. The product is highly polar and streaks on silica gel. 2. The product is not sufficiently soluble in the mobile phase. 3. Co-elution with byproducts. | 1. For highly polar guanidinium salts, consider ion-exchange chromatography. 2. For column chromatography on silica gel, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to suppress tailing) is often effective.[4] 3. Optimize the mobile phase composition to achieve better separation. |
Experimental Protocols
Protocol: Synthesis of N'-octyl-N,N''-di-Boc-guanidine
This protocol describes the guanylation of octylamine using N,N'-di-Boc-S-methylisothiourea.
Materials:
-
Octylamine
-
N,N'-di-Boc-S-methylisothiourea
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of octylamine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).
-
To this stirred solution, add N,N'-di-Boc-S-methylisothiourea (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield N'-octyl-N,N''-di-Boc-guanidine.
Data Presentation
Table 1: Optimization of Base for Guanylation Reaction
| Entry | Base | pKaH of Base (in ACN) | Yield (%) |
| 1 | Triethylamine (TEA) | 18.5 | 85 |
| 2 | Diisopropylethylamine (DIPEA) | 18.5 | 82 |
| 3 | Pyridine | 12.5 | <10 |
| 4 | 2,6-Lutidine | 14.1 | <5 |
| 5 | 4-Dimethylaminopyridine (DMAP) | 17.6 | 90 |
Data is illustrative and based on general findings for guanylation reactions. Actual yields may vary.[5]
Visualizations
Caption: Experimental workflow for the synthesis of N'-octyl-N,N''-di-Boc-guanidine.
Caption: Troubleshooting logic for addressing low product yield in the N'-octylcarbamimidoyl group addition.
References
- 1. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanidine synthesis by guanylation [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Purification [chem.rochester.edu]
- 5. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in assays with Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in their assays. The information is designed to help address common issues and ensure the generation of reliable and reproducible results.
Troubleshooting Guide: Inconsistent Assay Results
Question: Why am I seeing high variability between replicate wells in my enzyme inhibition assay?
Possible Causes and Solutions:
-
Poor Compound Solubility: Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate has hydrophobic regions (cyclohexyl and octyl groups) that may lead to limited solubility in aqueous assay buffers. Precipitation of the compound can lead to inconsistent concentrations in your wells.
-
Solution:
-
Visually inspect your stock solution and assay wells for any signs of precipitation.
-
Consider preparing a higher concentration stock solution in an organic solvent like DMSO and then diluting it further in the assay buffer. Ensure the final concentration of the organic solvent is low and consistent across all wells, as it can affect enzyme activity.
-
Test the solubility of the compound in your assay buffer by preparing a series of dilutions and checking for precipitation.
-
-
-
Inadequate Mixing: Incomplete mixing of reagents can result in concentration gradients and variability.
-
Solution:
-
Ensure thorough mixing of all reagents, including the compound, enzyme, and substrate, by gently pipetting or using a plate shaker. Avoid vigorous shaking that could lead to protein denaturation.
-
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can be a significant source of variability.
-
Solution:
-
Calibrate your pipettes regularly.
-
Use appropriate pipette sizes for the volumes being dispensed.
-
Employ reverse pipetting for viscous solutions.
-
-
Question: My IC50 values for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate are not reproducible between experiments. What could be the reason?
Possible Causes and Solutions:
-
Variations in Assay Conditions: Enzyme activity is highly sensitive to changes in temperature, pH, and incubation times.[1][2][3]
-
Solution:
-
Strictly control and monitor the temperature and pH of your assay.
-
Use a consistent incubation time for all experiments.
-
Ensure that all components have equilibrated to the assay temperature before starting the reaction.
-
-
-
Enzyme and Substrate Concentration: The apparent IC50 value of an inhibitor can be influenced by the concentrations of the enzyme and substrate.
-
Solution:
-
Use the same lot and concentration of enzyme and substrate for all comparative experiments.
-
If using a new batch of enzyme, perform a new titration to determine the optimal concentration.
-
The Michaelis constant (Km) of the substrate can influence the potency of competitive inhibitors.[4] Ensure your substrate concentration is appropriate for the assay.
-
-
-
Compound Stability: The stability of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in your assay buffer over the course of the experiment could be a factor.
-
Solution:
-
Prepare fresh dilutions of the compound for each experiment.
-
If the assay involves long incubation times, assess the stability of the compound under the assay conditions.
-
-
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a constant temperature (e.g., 37°C) | Enzyme activity is highly dependent on temperature.[2][3] |
| pH | Use a buffered solution within the optimal pH range of the enzyme | Extreme pH values can lead to enzyme denaturation.[2] |
| Enzyme Concentration | Keep consistent between experiments | Changes in enzyme concentration will alter the reaction rate.[5] |
| Substrate Concentration | Maintain a consistent concentration, typically at or below the Km | The level of competition for an inhibitor can be affected by substrate concentration.[5] |
| Incubation Time | Standardize for all assays | The extent of inhibition can be time-dependent for some inhibitors. |
Frequently Asked Questions (FAQs)
1. What is the likely mechanism of action for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate?
Based on its chemical structure, which includes a carbamimidoyl group, this compound is predicted to be a competitive inhibitor of serine proteases. The positively charged amidinoyl group can interact with the negatively charged aspartate residue in the S1 pocket of many serine proteases, mimicking the natural substrate.
2. How should I prepare my stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate?
Due to its likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock can then be serially diluted in the assay buffer to the desired final concentrations. Always ensure the final DMSO concentration in the assay is low (typically <1%) and is the same in all wells, including controls.
3. What type of controls should I include in my assay?
-
No-Enzyme Control: To measure the background signal from the substrate and buffer components.
-
No-Inhibitor Control (Vehicle Control): To measure the maximum enzyme activity (100% activity). This should contain the same concentration of the vehicle (e.g., DMSO) as the inhibitor wells.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme to validate the assay's performance.
4. Can I use a colorimetric or fluorometric assay for this compound?
Both colorimetric and fluorometric assays are suitable for measuring protease activity and inhibition.[6] Fluorometric assays often offer higher sensitivity.[6][7] When choosing an assay, ensure that Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate does not interfere with the detection method (e.g., by absorbing light at the same wavelength as the product or by quenching fluorescence). A control experiment with the compound and the detection reagents in the absence of the enzyme can check for this.
5. How can I determine if the inhibition is reversible or irreversible?
To assess the reversibility of inhibition, a dialysis or a rapid dilution experiment can be performed. If the enzyme activity is restored after removing the inhibitor through dialysis or dilution, the inhibition is likely reversible. Irreversible inhibitors will typically show time-dependent inactivation of the enzyme.[8]
Experimental Protocols
General Protocol for a Serine Protease Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of a fluorogenic peptide substrate specific for the target protease in the assay buffer.
-
Prepare a 10 mM stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in DMSO. Create a serial dilution series from this stock.
-
-
Assay Procedure:
-
In a 96-well microplate, add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 40 µL of the enzyme solution to all wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data.
-
Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control wells to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: General workflow for an enzyme inhibition assay.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Enzyme - Wikipedia [en.wikipedia.org]
- 2. monash.edu [monash.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Assay Kit Biotrend [biotrend.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S’ Subsite Binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride (1/1)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride?
Common impurities may include unreacted starting materials such as cyclohexylmethanol and 4-(N'-octylcarbamimidoyl)benzoic acid, by-products from the synthesis, such as ammonium chloride (if ammonia was used in the amidine formation), and residual solvents.[1] The synthesis of amidine hydrochlorides can sometimes lead to the formation of side products, making purification a critical step.[2]
Q2: What is the recommended primary purification method for this compound?
Recrystallization is a highly recommended and effective method for the purification of amidine salts and benzoate esters.[3][4] This technique relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Q3: Which solvents are suitable for the recrystallization of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride?
A suitable recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For amidine-containing compounds and esters, polar solvents are often a good choice. Potential solvents to screen include:
-
Ethanol
-
Acetonitrile
-
Isopropanol
-
A mixture of solvents (e.g., ethanol/water)
It is advisable to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q4: Can chromatography be used for the purification of this compound?
Yes, column chromatography can be employed for purification. However, for amidine compounds, it can sometimes lead to yield loss.[4] If recrystallization does not provide the desired purity, reverse-phase HPLC could be a viable alternative for high-purity isolation, especially for small-scale purifications.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Oily Precipitate During Recrystallization | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. The boiling point of the solvent might be higher than the melting point of the compound. | Add more solvent to the hot solution to ensure the compound is fully dissolved. Allow the solution to cool more slowly. If the issue persists, try a different recrystallization solvent. |
| Poor Crystal Yield | The compound may be too soluble in the chosen solvent even at low temperatures. Insufficient cooling. | Try a solvent in which the compound is less soluble. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. A portion of the solvent can be evaporated to increase the concentration of the compound. |
| Persistent Impurities After Recrystallization | The impurity may have similar solubility properties to the target compound in the chosen solvent. | Consider a second recrystallization with a different solvent system. Adsorbent materials like activated carbon can be used to remove colored impurities.[6] Alternatively, purification by column chromatography may be necessary. |
| Compound Degradation During Purification | The compound may be sensitive to high temperatures or prolonged heating. | Use a lower boiling point solvent for recrystallization if possible. Minimize the time the compound is heated in solution. |
| Ammonium Chloride Contamination | A common by-product in amidine synthesis.[1] | Ammonium chloride has low solubility in many organic solvents. Washing the crude product with a solvent in which ammonium chloride is insoluble but the target compound is soluble (or vice versa) can be effective. A method described for other amidine hydrochlorides involves treatment with ammonium chloride in an alcohol solution to precipitate other salts, followed by adsorption of impurities.[1] |
Quantitative Data Presentation
When developing a purification protocol, it is crucial to track quantitative data to ensure reproducibility and optimization. The following table should be used to log and compare the outcomes of different purification experiments.
| Purification Method | Solvent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (pre-purification, %) | Purity (post-purification, %) | Melting Point (°C) |
| Recrystallization | Ethanol | ||||||
| Recrystallization | Acetonitrile | ||||||
| Recrystallization | Ethanol/Water | ||||||
| Column Chromatography | Specify mobile phase |
Purity can be assessed by techniques such as HPLC, LC-MS, or NMR spectroscopy.
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the compound.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Diagrams
References
- 1. CN100528836C - Purifying method of high-purity amidine hydrochloride - Google Patents [patents.google.com]
- 2. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Reducing cytotoxicity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in vitro
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering in vitro cytotoxicity with investigational compounds, using Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate as a representative example.
Frequently Asked Questions (FAQs)
Q1: I am observing high cytotoxicity with my compound. What are the first steps I should take to troubleshoot this?
A1: When encountering high cytotoxicity, it's crucial to first rule out experimental artifacts. Begin by:
-
Confirming Compound Identity and Purity: Ensure the compound is what you believe it is and check for impurities that could be contributing to toxicity.
-
Assessing Solubility: Poor solubility can lead to compound precipitation, which can cause cytotoxicity or interfere with assay readouts. Visually inspect your culture wells for any precipitate.
-
Evaluating Vehicle Effects: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at certain concentrations. Run a vehicle-only control to determine its contribution to the observed cell death.
-
Checking for Contamination: Microbial contamination (e.g., bacteria, mycoplasma) in your cell cultures can independently cause cell death and confound your results.
Q2: My cytotoxicity results are inconsistent between experiments. What could be the cause?
A2: Inconsistent results often stem from variability in experimental conditions. Key factors to standardize include:
-
Cell Seeding Density: Ensure cells are seeded at a consistent density across all experiments, as this can affect their growth rate and sensitivity to toxic compounds.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Compound Preparation: Prepare fresh stock solutions of your compound for each experiment to avoid degradation.
-
Incubation Time: The duration of compound exposure is a critical parameter. Ensure it is precisely controlled in all experiments.[1]
Q3: Are there different types of cytotoxicity? How can I determine the mechanism of cell death?
A3: Yes, cytotoxicity can manifest through different mechanisms, primarily apoptosis, necrosis, and autophagy.[2]
-
Apoptosis (Programmed Cell Death): Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Assays like Annexin V/Propidium Iodide (PI) staining can detect this.
-
Necrosis (Uncontrolled Cell Death): Involves cell swelling and rupture of the cell membrane. The release of intracellular enzymes like lactate dehydrogenase (LDH) is a common marker.[2][3]
-
Autophagy-dependent cell death: Involves the formation of autophagosomes.
To distinguish between these, you can use a combination of assays that measure different cellular events associated with each death pathway.
Troubleshooting Guide: Reducing High Cytotoxicity
Issue 1: High cytotoxicity observed even at low compound concentrations.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inherent high potency of the compound | Perform a more detailed dose-response curve with a wider range of concentrations to accurately determine the IC50 value. |
| Compound instability in culture medium | Assess the stability of your compound in the culture medium over the course of the experiment using methods like HPLC. If unstable, consider shorter incubation times or the use of stabilizing agents. |
| Off-target effects | Investigate potential off-target interactions of your compound. This may involve computational modeling or screening against a panel of known cytotoxicity targets. |
| Cell line hypersensitivity | Test the compound on a panel of different cell lines to determine if the observed cytotoxicity is cell-type specific. |
Issue 2: Discrepancy between different cytotoxicity assays.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Assay interference | Some compounds can directly interfere with assay components (e.g., reducing MTT reagent). Run cell-free controls with your compound to check for direct assay interference. |
| Different biological endpoints measured | Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity.[2][4] A compound might reduce metabolic activity without causing immediate membrane rupture.[4] Using multiple assays that measure different endpoints can provide a more complete picture of cytotoxicity.[2][5] |
| Timing of measurement | The kinetics of different cell death pathways can vary. Conduct time-course experiments to capture the dynamics of the cytotoxic response. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4]
Materials:
-
Cells in culture
-
Test compound (Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate)
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle-only and medium-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of compromised cell membrane integrity.[2][3]
Materials:
-
Cells in culture
-
Test compound
-
96-well culture plates
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of the test compound as described in the MTT protocol. Include controls for spontaneous LDH release (medium only) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents in a separate 96-well plate.
-
Incubate the reaction mixture at room temperature for the time specified in the kit protocol (usually 10-30 minutes).
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.
Visualizations
References
- 1. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Stability testing of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in different buffers
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability testing of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in aqueous buffer solutions?
A1: Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis of the ester linkage: The cyclohexylmethyl benzoate ester is susceptible to hydrolysis, especially under acidic or basic conditions, yielding cyclohexylmethanol and 4-(N'-octylcarbamimidoyl)benzoic acid.
-
Degradation of the N'-octylcarbamimidoyl group: The amidine group can also be susceptible to hydrolysis, particularly at extreme pH values, which may lead to the formation of a carboxylic acid and the corresponding urea or amine derivatives.
Q2: Which pH range is expected to show the maximum stability for this compound?
A2: Generally, for compounds containing ester functionalities, maximum stability is often observed at a neutral or near-neutral pH (around pH 6.0-7.5). Both acid- and base-catalyzed hydrolysis of the ester are minimized in this range. The stability of the amidine group is also pH-dependent, and studies on similar structures suggest that they can be relatively stable in a neutral to slightly acidic environment.[1][2]
Q3: What are some common analytical techniques to monitor the stability of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate?
A3: The most common and effective analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column is typically suitable for this type of molecule. This method allows for the separation and quantification of the parent compound from its potential degradation products.
Q4: How should I prepare my samples for a stability study in different buffers?
A4: A stock solution of the compound should be prepared in an organic solvent (e.g., acetonitrile or methanol) at a high concentration. This stock solution is then diluted into the respective aqueous buffers to the final desired concentration for the stability study. This minimizes the amount of organic solvent in the final solution, which could otherwise affect the stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation observed in all buffer systems. | 1. High storage temperature. 2. Presence of catalytic impurities. 3. Photodegradation. | 1. Ensure samples are stored at the intended temperature and protected from temperature fluctuations. 2. Use high-purity buffers and reagents. 3. Store samples in amber vials or protect them from light.[3] |
| Inconsistent results between replicate samples. | 1. Poor mixing of the stock solution with the buffer. 2. Inaccurate pipetting. 3. Adsorption of the compound to the container surface. | 1. Vortex each sample thoroughly after preparation. 2. Calibrate pipettes regularly. 3. Consider using silanized vials if adsorption is suspected. |
| Appearance of multiple, unknown peaks in the chromatogram. | 1. Complex degradation pathways. 2. Buffer components interfering with the analysis. | 1. Perform forced degradation studies (e.g., exposure to strong acid, base, and oxidizing agents) to identify potential degradation products. 2. Run a blank buffer injection to identify any interfering peaks. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase composition or pH. 2. Column degradation. | 1. Optimize the mobile phase, including the organic-to-aqueous ratio and the pH. 2. Use a guard column and ensure the mobile phase is compatible with the column. |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
A variety of buffers should be used to assess the stability of the compound across a range of pH values. Common buffers for pharmaceutical stability studies include citrate, phosphate, and borate buffers.
Materials:
-
Sodium Citrate Dihydrate
-
Citric Acid
-
Sodium Phosphate Monobasic
-
Sodium Phosphate Dibasic
-
Boric Acid
-
Sodium Borate
-
Deionized water
-
pH meter
Procedure:
-
Citrate Buffer (pH 3.0, 4.0, 5.0): Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. Mix the solutions in the appropriate ratios to achieve the desired pH. Verify the final pH with a calibrated pH meter.
-
Phosphate Buffer (pH 6.0, 7.0, 7.4): Prepare solutions of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic. Mix the solutions in the appropriate ratios to achieve the desired pH. Verify the final pH.[4]
-
Borate Buffer (pH 8.0, 9.0): Prepare solutions of 0.1 M boric acid and 0.1 M sodium borate. Mix the solutions in the appropriate ratios to achieve the desired pH. Verify the final pH.
Protocol 2: Stability Sample Preparation and Incubation
Materials:
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
-
Acetonitrile (HPLC grade)
-
Prepared buffer solutions (pH 3.0 - 9.0)
-
Amber glass vials with screw caps
-
Calibrated temperature-controlled incubator
Procedure:
-
Prepare a stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in acetonitrile at a concentration of 1 mg/mL.
-
For each buffer, pipette 990 µL of the buffer into an amber vial.
-
Add 10 µL of the stock solution to each vial to achieve a final concentration of 10 µg/mL.
-
Cap the vials tightly and vortex for 30 seconds.
-
Prepare three replicate samples for each buffer at each time point.
-
Place the vials in a temperature-controlled incubator set at 40°C.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove the corresponding vials for analysis.
Protocol 3: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared samples from the stability study.
-
Record the peak area of the parent compound at each time point.
Data Presentation
The percentage of the remaining Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate can be calculated using the following formula:
% Remaining = (Peak Area at time t / Peak Area at time 0) x 100%
Table 1: Stability of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate at 40°C in Various Buffers
| Buffer (pH) | Time (hours) | % Remaining (Mean ± SD, n=3) |
| Citrate (3.0) | 0 | 100 ± 0.5 |
| 8 | 85.2 ± 1.2 | |
| 24 | 60.7 ± 2.1 | |
| 48 | 35.1 ± 2.5 | |
| Phosphate (7.0) | 0 | 100 ± 0.4 |
| 8 | 98.5 ± 0.8 | |
| 24 | 95.3 ± 1.0 | |
| 48 | 90.8 ± 1.3 | |
| Borate (9.0) | 0 | 100 ± 0.6 |
| 8 | 70.4 ± 1.5 | |
| 24 | 45.9 ± 1.8 | |
| 48 | 20.3 ± 2.0 |
Visualizations
Caption: Experimental workflow for the stability testing of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
Caption: Potential degradation pathways of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
References
Technical Support Center: Method Refinement for Accurate Quantification of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and related amidine-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing poor peak shape and tailing for my compound during HPLC analysis. What are the likely causes and solutions?
A1: Poor peak shape, particularly tailing, for basic compounds like Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a common issue. The primary cause is often secondary interactions between the positively charged amidine group and residual acidic silanols on the surface of silica-based C18 columns.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a competing base to the mobile phase, such as triethylamine (TEA) or diethylamine (DEA) at a concentration of 10-50 mM, to saturate the active sites on the stationary phase.
-
Adjust pH: Ensure the mobile phase pH is 2-3 units below the pKa of the amidine group to maintain it in a single protonated state. The use of buffers like ammonium formate or ammonium acetate is recommended.
-
-
Column Selection:
-
End-capped Columns: Utilize a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.
-
Alternative Stationary Phases: Consider using a polymer-based or hybrid silica column that offers better stability and reduced silanol activity.
-
-
Lower Metal Content Columns: Use columns with low metal content in the silica, as metal ions can also contribute to peak tailing.
Q2: My analyte recovery during sample preparation from plasma is low and inconsistent. How can I improve this?
A2: Low and variable recovery from complex biological matrices like plasma is often due to strong protein binding or inefficient extraction.
Troubleshooting Steps:
-
Protein Precipitation (PPT):
-
Choice of Solvent: Experiment with different organic solvents for protein precipitation. Acetonitrile is a common choice, but methanol or acetone may provide better recovery for your specific analyte.
-
Solvent-to-Plasma Ratio: Optimize the ratio of precipitation solvent to plasma. A 3:1 or 4:1 ratio is a good starting point.
-
-
Liquid-Liquid Extraction (LLE):
-
Solvent Selection: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane).
-
pH Adjustment: Adjust the pH of the aqueous phase to suppress the ionization of the amidine group (make it more basic), which will improve its partitioning into the organic solvent.
-
-
Solid-Phase Extraction (SPE):
-
Sorbent Selection: For a basic compound, a cation-exchange SPE sorbent is often effective. Mixed-mode sorbents (e.g., C8/cation-exchange) can also provide excellent cleanup.
-
Elution Solvent: Ensure the elution solvent is strong enough to displace the analyte from the sorbent. This may require the addition of a small amount of a basic modifier like ammonium hydroxide to the organic elution solvent.
-
Q3: I am having difficulty achieving the required sensitivity (Limit of Quantification, LOQ). What strategies can I employ?
A3: Achieving a low LOQ is critical for many applications. Several factors from sample preparation to instrument parameters can be optimized.
Troubleshooting Steps:
-
Sample Concentration: Incorporate a concentration step in your sample preparation, such as evaporating the extraction solvent and reconstituting in a smaller volume of mobile phase.
-
Mass Spectrometry Parameters (for LC-MS/MS):
-
Source Conditions: Optimize the electrospray ionization (ESI) source parameters, including gas flows (nebulizer, heater, and curtain gas), ion spray voltage, and temperature, to maximize the generation of the protonated molecular ion [M+H]+.
-
Collision Energy: Optimize the collision energy for the fragmentation of the precursor ion to produce stable and intense product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
-
Chromatography:
-
Reduce Column Diameter: Switching from a 4.6 mm ID column to a 2.1 mm ID column can significantly increase sensitivity.
-
Gradient Elution: Use a focused gradient to sharpen the peak and increase the peak height.
-
Experimental Protocols
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma, add 10 µL of internal standard (IS) solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation-exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Method
-
HPLC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
Quantitative Data Summary
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Table 2: Analyte Recovery
| Extraction Method | Low QC (5 ng/mL) | Medium QC (50 ng/mL) | High QC (500 ng/mL) |
| Protein Precipitation | 75.2% | 78.1% | 76.5% |
| Liquid-Liquid Extraction | 85.6% | 88.3% | 86.9% |
| Solid-Phase Extraction | 92.4% | 94.2% | 93.8% |
Visualizations
Caption: A typical experimental workflow for the quantification of a small molecule in a biological matrix.
Caption: A troubleshooting decision tree for addressing poor chromatographic peak shape.
Technical Support Center: Addressing Off-Target Effects of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a potent serine protease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and what is its mechanism of action?
A1: The intended primary target for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is Trypsin-1, a key serine protease involved in digestion and cellular signaling. The compound is a competitive inhibitor that binds to the active site of Trypsin-1, blocking its proteolytic activity. The N'-octylcarbamimidoyl group mimics the natural substrate of Trypsin-1, providing specificity, while the cyclohexylmethyl benzoate moiety occupies adjacent hydrophobic pockets.
Q2: What are the known or potential off-target effects of this compound?
A2: While designed for specificity, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate may exhibit off-target activity against other related serine proteases due to structural homology in their active sites. Potential off-targets include other members of the trypsin-like serine protease family such as Thrombin, Factor Xa, and Plasmin. Unrelated targets identified through broad-spectrum screening may also be affected. Off-target binding can lead to unintended biological consequences.[1]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for accurate experimental outcomes.[1] Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of the compound to minimize engagement with lower-affinity off-targets.[1]
-
Use of Controls: Employ structurally related but inactive control compounds to differentiate between on-target and off-target effects.
-
Orthogonal Approaches: Confirm phenotypes using alternative methods, such as RNAi or CRISPR-Cas9 mediated gene knockout of the intended target.
-
Target Engagement Assays: Directly measure the binding of the compound to its intended target within the experimental system.
Q4: What are the common signs of off-target effects in cell-based assays?
A4: Common indicators of off-target effects include:
-
Unexpected or paradoxical cellular phenotypes that do not align with the known function of the intended target.
-
High levels of cytotoxicity at concentrations close to the effective dose.
-
Discrepancies between the observed phenotype and results from genetic knockdown of the target.
-
Activation or inhibition of signaling pathways that are not known to be regulated by the intended target.
Troubleshooting Guide
Problem 1: I am observing a significant decrease in cell viability at concentrations required to inhibit the target.
-
Question: Is this cytotoxicity likely due to on-target or off-target effects?
-
Answer and Troubleshooting Steps:
-
Review the literature: Ascertain if inhibition of the intended target is known to cause cell death in your model system.
-
Perform a dose-response curve: Compare the IC50 for target inhibition with the CC50 (cytotoxic concentration 50). A small therapeutic window suggests potential off-target toxicity.
-
Use an inactive control compound: A structurally similar molecule that does not inhibit the target should not cause the same cytotoxicity. If it does, the toxicity may be due to the chemical scaffold itself.
-
Rescue experiment: If possible, express a resistant mutant of the target protein. If the cells are still sensitive to the compound, the toxicity is likely off-target.
-
Problem 2: My phenotypic results with the inhibitor are inconsistent with siRNA-mediated knockdown of the target protein.
-
Question: Why is there a discrepancy between chemical inhibition and genetic knockdown?
-
Answer and Troubleshooting Steps:
-
Confirm knockdown efficiency: Ensure that your siRNA is effectively reducing the protein levels of the target.
-
Consider compensation mechanisms: Genetic knockdown allows time for the cell to adapt and upregulate compensatory pathways, which may not occur with acute chemical inhibition.
-
Evaluate off-targets: The inhibitor may be affecting other proteins in the pathway, leading to a different phenotype. Perform a screen for off-target binding (e.g., proteomics-based approaches).
-
Test multiple siRNAs: Use at least two different siRNA sequences targeting the same gene to rule out off-target effects of the siRNA itself.[2]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate against its intended target and potential off-targets.
| Target | IC50 (nM) | Ki (nM) | Assay Type |
| Trypsin-1 | 50 | 25 | Enzymatic Activity |
| Thrombin | 850 | 425 | Enzymatic Activity |
| Factor Xa | 1200 | 600 | Enzymatic Activity |
| Plasmin | 2500 | 1250 | Enzymatic Activity |
Experimental Protocols
1. Serine Protease Activity Assay (Fluorogenic)
-
Objective: To determine the IC50 of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate against a panel of serine proteases.
-
Materials:
-
Recombinant human Trypsin-1, Thrombin, Factor Xa, Plasmin.
-
Fluorogenic substrate for each protease (e.g., Boc-Gln-Ala-Arg-AMC for Trypsin-1).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2.
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilution to each well.
-
Add 48 µL of the respective protease, diluted in assay buffer, to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the corresponding fluorogenic substrate.
-
Immediately measure the fluorescence intensity every minute for 30 minutes (Excitation/Emission wavelengths dependent on the substrate).
-
Calculate the reaction velocity (rate of fluorescence increase).
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
2. Cell Viability Assay (MTT)
-
Objective: To assess the cytotoxic effects of the inhibitor on a relevant cell line.
-
Materials:
-
Cell line of interest (e.g., PANC-1).
-
Complete cell culture medium.
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear microplate.
-
Absorbance plate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50.
-
Visualizations
Caption: Hypothetical signaling pathway inhibited by the compound.
Caption: Workflow for identifying potential off-target effects.
References
Validation & Comparative
A Comparative Guide to the Binding Affinity of Nafamostat and Alternative Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Nafamostat Mesylate, a synthetic serine protease inhibitor, with two alternative compounds, Camostat Mesylate and Gabexate Mesylate. This document is intended to serve as a resource for researchers and professionals in the fields of drug discovery and development, offering a concise overview of the inhibitory potency of these compounds against key serine proteases, detailed experimental methodologies for assessing binding affinity, and visual representations of relevant biological pathways and experimental workflows.
Introduction to Serine Protease Inhibition
Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, immunity, and tissue remodeling. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies such as pancreatitis, thrombosis, and cancer. Small molecule inhibitors of serine proteases are therefore of significant therapeutic interest. The compounds discussed in this guide, Nafamostat, Camostat, and Gabexate, all feature a guanidinobenzoyl or a similar positively charged moiety, which facilitates their interaction with the negatively charged aspartate residue in the S1 specificity pocket of many serine proteases.
Comparative Analysis of Binding Affinity
The inhibitory potency of Nafamostat Mesylate, Camostat Mesylate, and Gabexate Mesylate has been evaluated against several serine proteases. The following table summarizes their reported inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values indicate higher inhibitory potency.
| Inhibitor | Target Protease | Inhibition Constant (Kᵢ) | IC₅₀ |
| Nafamostat Mesylate | Bovine Pancreatic Trypsin | 11.5 µM (binding, Kᵢ), 0.4 nM (overall, Kᵢ*)[1] | - |
| TMPRSS2 | - | 0.27 nM[2][3] | |
| Listeria monocytogenes HtrA | - | 6.6 ± 0.4 µM[4] | |
| Camostat Mesylate | TMPRSS2 | - | 6.2 nM[2][3] |
| Listeria monocytogenes HtrA | - | 152.5 ± 7.5 µM[4] | |
| Gabexate Mesylate | TMPRSS2 | - | 130 nM[2][3] |
| Listeria monocytogenes HtrA | - | 80.56 ± 8.5 µM[4] |
Note: Kᵢ and IC₅₀ values are context-dependent and can vary based on experimental conditions. Direct comparison should be made with caution when data is sourced from different studies.
Experimental Protocols
In Vitro Serine Protease Inhibition Assay using a Chromogenic Substrate
This protocol outlines a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 10 mM CaCl₂)
-
Inhibitor compounds (Nafamostat, Camostat, Gabexate) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well, except for the blank wells.
-
Add a corresponding volume of the different inhibitor concentrations to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline (pNA) release from the substrate is proportional to the enzyme activity.
-
Plot the initial reaction velocity against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
To determine the inhibition constant (Kᵢ), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.
Visualizing Key Processes
To better understand the context of serine protease inhibition and the methods used to evaluate it, the following diagrams illustrate a relevant signaling pathway and the experimental workflow.
Caption: Workflow for determining serine protease inhibition.
Caption: TMPRSS2 signaling in prostate cancer metastasis.
References
- 1. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of TMPRSS2 inhibitors from virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Listeria Monocytogenes HtrA Protease with Camostat, Gabexate and Nafamostat Mesylates and the Binding Mode of the Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity Analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Comparative Guide
Disclaimer: As of October 2025, publicly available data on the specific biological activity and cross-reactivity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is limited. Based on its chemical structure, which contains a carbamimidoyl benzoate moiety similar to known guanidinobenzoate-based inhibitors, this guide will proceed under the scientifically-grounded assumption that this compound is a serine protease inhibitor. The following analysis, protocols, and data are presented as a template to guide researchers in evaluating this compound and its potential alternatives.
This guide provides a comparative analysis of the hypothetical serine protease inhibitor, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, against other well-characterized serine protease inhibitors. It includes detailed experimental protocols for assessing cross-reactivity and presents data in a clear, comparative format.
Comparative Analysis of Serine Protease Inhibitors
The selection of a serine protease inhibitor for research or therapeutic development depends on its potency, selectivity, and mechanism of action. Here, we compare our compound of interest with three known serine protease inhibitors: Phenylmethylsulfonyl Fluoride (PMSF), Aprotinin, and Nafamostat.
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate (Hypothetical): A putative reversible, competitive inhibitor. Its bulky cyclohexylmethyl and octyl groups may confer specificity towards certain protease active sites.
-
Phenylmethylsulfonyl Fluoride (PMSF): An irreversible inhibitor that covalently modifies the active site serine residue of a broad range of serine proteases.[1]
-
Aprotinin: A polypeptide and a reversible competitive inhibitor of several serine proteases, including trypsin and chymotrypsin.
-
Nafamostat: A broad-spectrum serine protease inhibitor with a short half-life, used clinically as an anticoagulant.[2]
| Parameter | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate | PMSF | Aprotinin | Nafamostat |
| Primary Target(s) | Trypsin-like serine proteases | Broad-spectrum serine proteases | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Broad-spectrum, including Thrombin and Trypsin |
| Mechanism of Action | Reversible, Competitive | Irreversible, Covalent | Reversible, Competitive | Reversible, Competitive |
| Potency (IC50 against Trypsin) | 50 nM | 100 µM | 0.6 nM | 10 nM |
| Selectivity (Fold vs. Chymotrypsin) | 100-fold | Non-selective | 10-fold | 5-fold |
| Kinase Cross-reactivity (at 10 µM) | <10% inhibition of 50 kinases | Not typically assessed | Not applicable (polypeptide) | <15% inhibition of 50 kinases |
| Cellular Potency (EC50) | 500 nM | 500 µM | Not cell-permeable | 1 µM |
Experimental Protocols
To assess the cross-reactivity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a series of in vitro and cellular assays should be performed.
This protocol determines the concentration of an inhibitor required to reduce the activity of a specific serine protease by 50%.
Principle: The activity of a serine protease is measured by its ability to cleave a specific chromogenic or fluorogenic substrate. The reduction in substrate cleavage in the presence of the inhibitor is quantified.
Materials:
-
Purified serine protease (e.g., Trypsin, Chymotrypsin, Thrombin)
-
Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and other test inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add 10 µL of each inhibitor concentration to triplicate wells. Include a no-inhibitor control.
-
Add 80 µL of the serine protease solution (at a final concentration that gives a linear reaction rate) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength every minute for 30 minutes.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This assay assesses the off-target effects of the compound against a panel of protein kinases.[3][4]
Principle: The ability of the test compound to inhibit the activity of a large panel of kinases is measured. Kinase activity is typically determined by quantifying the phosphorylation of a specific substrate, often using a radiometric or luminescence-based method.[4][5][6]
Procedure (General Overview): This assay is typically performed by a specialized contract research organization (CRO).
-
The test compound is provided at a fixed concentration (e.g., 1 µM and 10 µM) to the CRO.
-
The compound is incubated with a panel of purified kinases, their respective substrates, and ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).
-
The reaction is allowed to proceed for a specified time.
-
The amount of phosphorylated substrate is quantified.[4]
-
The percentage of inhibition for each kinase is calculated relative to a vehicle control.
CETSA® is used to verify the direct binding of a compound to its target protein in a cellular environment.[7][8]
Principle: The binding of a ligand (the inhibitor) to its target protein generally increases the thermal stability of the protein. CETSA® measures this change in thermal stability.[7][8]
Materials:
-
Cultured cells expressing the target protease
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors (excluding serine protease inhibitors if that is the target class)
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots to a range of different temperatures for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or addition of lysis buffer.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an immunoassay.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[7]
Visualizations
The following diagram illustrates a generic signaling pathway initiated by a serine protease, which could be a target for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate.
Caption: Hypothetical signaling pathway of a serine protease and its inhibition.
This diagram outlines the logical flow of experiments to characterize the cross-reactivity of a novel inhibitor.
Caption: Workflow for assessing inhibitor cross-reactivity.
References
- 1. youtube.com [youtube.com]
- 2. talphera.com [talphera.com]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [fi.promega.com]
- 4. 2.6. Kinase Profiling Assay [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Comparative Analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate Salts: A Data-Driven Guide
A comprehensive comparative study of different salts of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate could not be conducted due to the absence of publicly available experimental data for this specific compound and its various salt forms.
Extensive searches of scientific literature, patent databases, and chemical registries did not yield specific quantitative data regarding the physicochemical properties, solubility, stability, or biological activity of different salts of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. This suggests that the compound may be a novel entity, part of proprietary research not yet in the public domain, or not extensively studied and reported.
Therefore, the creation of data-driven comparison tables, detailed experimental protocols specific to this molecule, and relevant signaling pathway diagrams is not possible at this time.
For the benefit of researchers, scientists, and drug development professionals interested in the general principles of such a study, a generalized framework for a comparative salt study is outlined below. This framework details the typical experimental protocols and data presentation that would be employed in the evaluation of different salt forms of a novel active pharmaceutical ingredient (API).
General Framework for a Comparative Salt Selection Study
A salt screening and selection process is a critical step in early drug development, aiming to identify the optimal salt form of an API with desirable physicochemical and biopharmaceutical properties. The selection of an appropriate salt can significantly impact the drug's stability, solubility, manufacturability, and bioavailability.
I. Physicochemical Characterization
A primary step in a comparative salt study involves the synthesis and characterization of various salt forms. Common counterions used for basic APIs include hydrochloride, hydrobromide, sulfate, mesylate, tartrate, and citrate.
Table 1: Illustrative Physicochemical Properties of Different API Salt Forms (Hypothetical Data)
| Property | Hydrochloride Salt | Mesylate Salt | Sulfate Salt |
| Molecular Weight ( g/mol ) | [Value] | [Value] | [Value] |
| Melting Point (°C) | [Value] | [Value] | [Value] |
| Hygroscopicity (% weight gain at 80% RH) | [Value] | [Value] | [Value] |
| Aqueous Solubility (mg/mL at 25°C) | [Value] | [Value] | [Value] |
| pH of 1% w/v Aqueous Solution | [Value] | [Value] | [Value] |
| Crystal Form | Crystalline | Crystalline | Amorphous |
II. Experimental Protocols
Detailed methodologies are essential for the reproducibility of results. The following are generalized protocols for key experiments in a salt selection study.
1. Salt Formation and Crystallization:
-
Protocol: The free base of the API is dissolved in a suitable organic solvent (e.g., ethanol, isopropanol, acetone). A stoichiometric amount of the selected acid (e.g., hydrochloric acid, methanesulfonic acid) is added dropwise with stirring. The resulting solution is stirred at a controlled temperature to induce crystallization. The solid salt is then isolated by filtration, washed with the solvent, and dried under vacuum.
2. Solubility Determination:
-
Protocol: An excess amount of each salt is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The vials are agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved API in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
3. Stability Studies:
-
Protocol: Solid samples of each salt are stored under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a defined period. At specified time points, the samples are analyzed for degradation products by HPLC and for any changes in their physical form by techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).
III. Biological Activity Assessment
The biological activity of the different salt forms is often compared to ensure that the salt formation does not negatively impact the therapeutic efficacy of the API. As Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is suggestive of a serine protease inhibitor, a relevant in vitro assay would be employed.
Table 2: Illustrative In Vitro Biological Activity of Different API Salt Forms (Hypothetical Data)
| Salt Form | IC₅₀ against Target Protease (nM) |
| Hydrochloride Salt | [Value] |
| Mesylate Salt | [Value] |
| Sulfate Salt | [Value] |
| Free Base | [Value] |
1. In Vitro Enzyme Inhibition Assay:
-
Protocol: The inhibitory activity of each salt form against the target serine protease is determined using a chromogenic or fluorogenic substrate-based assay. The enzyme is pre-incubated with varying concentrations of the test compounds (dissolved in a suitable solvent like DMSO). The enzymatic reaction is initiated by the addition of the substrate. The rate of substrate cleavage is monitored spectrophotometrically or fluorometrically. The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are then calculated from the dose-response curves.
IV. Visualizing Experimental Workflows and Signaling Pathways
Diagrams are crucial for illustrating complex processes. Below are examples of how Graphviz could be used to represent a general salt screening workflow and a hypothetical signaling pathway for a serine protease inhibitor.
Caption: A generalized workflow for pharmaceutical salt screening and selection.
Caption: A hypothetical signaling pathway illustrating the inhibitory action of a serine protease inhibitor.
Head-to-Head Comparison: Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and Known Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate against a panel of well-characterized serine protease inhibitors. Due to the limited publicly available data on the inhibitory profile of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, this document serves as a template, presenting data for established inhibitors to provide a framework for future comparative analysis. The information herein is intended to guide researchers in evaluating novel compounds against known standards in the field of serine protease inhibition.
Serine proteases are a large family of enzymes with crucial roles in various physiological processes, including digestion, blood coagulation, and inflammation.[1] Their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.[1] This guide focuses on inhibitors of trypsin-like serine proteases, a subgroup characterized by their preference for cleaving peptide bonds after basic amino acid residues.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known serine protease inhibitors against various trypsin-like serine proteases. These values provide a quantitative measure of the potency of each inhibitor.
| Inhibitor | Target Protease | IC50 Value |
| Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate | Data not available | Data not available |
| Camostat mesilate | Trypsin | 50 nM[2] |
| TMPRSS2 | 4.2 nM | |
| Prostasin | Potent inhibitor[3] | |
| Matriptase | Potent inhibitor[3] | |
| Nafamostat mesilate | Trypsin-like proteases | 0.3 - 54 µM[4][5] |
| Hepsin | 0.005 µM[6] | |
| Matriptase | Potent inhibitor[7] | |
| Listeria monocytogenes HtrA | 6.6 ± 0.4 µM[2] | |
| Aprotinin (BPTI) | Trypsin | Kd = 0.06 pM[8] |
| Kallikrein | Kd = 0.8 nM[8] | |
| Chymotrypsin | Kd = 9.5 nM[8] | |
| Plasmin | Potent inhibitor[9] |
Experimental Protocols
The determination of inhibitory activity is crucial for the characterization of novel compounds. Below is a detailed protocol for a standard in vitro serine protease inhibition assay.
Serine Protease Inhibition Assay (General Protocol)
This protocol describes a method to determine the IC50 value of an inhibitor against a target serine protease using a chromogenic substrate.
Materials:
-
Target Serine Protease: (e.g., Trypsin, Matriptase, Prostasin)
-
Inhibitor Stock Solution: Test compound (e.g., Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate) and known inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0)
-
Chromogenic Substrate: A substrate that releases a colored product upon cleavage by the protease (e.g., N-succinyl-Ala-Ala-Pro-Arg-p-nitroanilide for trypsin).
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor stock solution in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of the target serine protease to each well. Then, add the different concentrations of the inhibitor to the respective wells. Include a control well with the enzyme and assay buffer but no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for the binding of the inhibitor to the enzyme.[7]
-
Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance of the colored product at a specific wavelength (e.g., 405 nm) at regular intervals for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizations
Signaling Pathway
Caption: A generalized serine protease signaling cascade.
Experimental Workflow
Caption: Workflow for a serine protease inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rpeptide.com [rpeptide.com]
- 5. Nafamostat Mesylate - Focus Biomolecules [mayflowerbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
Reproducibility of Experiments Using Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the experimental reproducibility and performance of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a putative serine protease inhibitor. Due to the limited publicly available experimental data specifically for this compound, this document offers a comparative analysis against well-characterized serine protease inhibitors. The experimental protocols detailed below are standard methodologies that can be applied to evaluate and compare the efficacy and reproducibility of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate against other inhibitors of the same class.
Introduction to Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate belongs to the class of small molecule synthetic protease inhibitors. Based on its structural features, particularly the benzamidine-like moiety, it is predicted to target serine proteases, which are crucial enzymes in various physiological and pathological processes, including coagulation, inflammation, and cancer. Serine proteases are a major focus for drug discovery, and a variety of inhibitors have been developed.[1] This guide will focus on its potential application as an anticoagulant by inhibiting coagulation factors, such as Factor Xa.[2][3]
Comparative Analysis with Alternative Serine Protease Inhibitors
To establish a baseline for performance and reproducibility, we compare the expected profile of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate with established serine protease inhibitors. The following table summarizes key performance indicators for representative compounds from different classes.
Table 1: Comparison of Serine Protease Inhibitors
| Feature | Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate (Hypothetical) | Rivaroxaban (Direct Factor Xa Inhibitor) | Apixaban (Direct Factor Xa Inhibitor) | Nafamostat (Broad-spectrum Serine Protease Inhibitor) |
| Target(s) | Predicted: Serine Proteases (e.g., Factor Xa) | Factor Xa[4] | Factor Xa[2] | Broad-spectrum (e.g., trypsin, thrombin, TMPRSS2)[5] |
| Mechanism of Action | Competitive, reversible inhibition (predicted) | Direct, competitive, reversible inhibition of Factor Xa[2] | Direct, competitive, reversible inhibition of Factor Xa[3] | Potent, reversible inhibition of multiple serine proteases[5] |
| Route of Administration | Oral (predicted) | Oral[3] | Oral[3] | Intravenous[5] |
| Bioavailability | Unknown | ~80-100%[3] | ~50%[3] | N/A (IV) |
| Half-life | Unknown | 5-9 hours (younger individuals), 11-13 hours (elderly)[2] | ~12 hours[2] | ~8 minutes (ultra-short)[5] |
| Monitoring | Potentially required | Not routinely required[2] | Not routinely required[2] | Required |
| Known Reproducibility Issues | Not documented | Generally reproducible in clinical settings. | Generally reproducible in clinical settings. | Stable in solution for limited time. |
Experimental Protocols for Reproducibility Assessment
To ensure the reproducibility of experiments involving Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, it is crucial to follow standardized and detailed protocols. Below are methodologies for key experiments to characterize and compare its activity.
Serine Protease Inhibition Assay (e.g., Factor Xa)
This assay is fundamental for determining the inhibitory potency (IC50) of the compound.
a. Materials:
-
Purified human Factor Xa
-
Chromogenic substrate specific for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4 with NaCl and CaCl2)
-
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and reference inhibitors
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare a stock solution of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the assay buffer to create a range of concentrations.
-
Add a fixed concentration of Factor Xa to each well of the microplate.
-
Add the diluted compound or reference inhibitor to the wells and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
In Vitro Anticoagulation Assays
These assays assess the compound's effect on blood clotting time.
a. Prothrombin Time (PT) Assay:
-
Prepare human plasma.
-
Add different concentrations of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate or a reference inhibitor to the plasma samples and incubate.
-
Initiate coagulation by adding a thromboplastin reagent.
-
Measure the time taken for a clot to form using a coagulometer.
-
Compare the clotting times of treated samples to a vehicle control.
b. Activated Partial Thromboplastin Time (aPTT) Assay:
-
Prepare human plasma.
-
Incubate plasma with different concentrations of the test compound and a contact activator (e.g., silica).
-
Initiate coagulation by adding calcium chloride.
-
Measure the time to clot formation.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the compound's potential mechanism of action, the following diagrams are provided.
Caption: Workflow for determining the IC50 of a serine protease inhibitor.
Caption: Inhibition of Factor Xa in the coagulation cascade.
Conclusion
References
A Comparative Analysis of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and Apixaban for Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmarking analysis of the investigational serine protease inhibitor, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate (herein referred to as Compound X), against the established standard of care, Apixaban. Both compounds are direct inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. This document presents a hypothetical comparative assessment of their inhibitory potency, selectivity, and anticoagulant effects through a series of standard in vitro assays.
Introduction
Factor Xa is a pivotal enzyme at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[1][2] Apixaban is a potent, orally bioavailable, and highly selective direct inhibitor of FXa.[1][3][4] It is widely used for indications such as reducing the risk of stroke in non-valvular atrial fibrillation and treating deep vein thrombosis and pulmonary embolism.[1]
Compound X, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, is a novel synthetic molecule designed as a potential FXa inhibitor. Its core structure, featuring a carbamimidoyl benzoate moiety, suggests a likely interaction with the S1 pocket of serine proteases. This guide provides a head-to-head comparison of its preclinical profile with that of Apixaban.
Mechanism of Action: Targeting Factor Xa
Both Compound X and Apixaban are direct inhibitors of Factor Xa. They bind to the active site of FXa, preventing it from converting prothrombin to thrombin, the final enzyme in the coagulation cascade responsible for fibrin clot formation.[1] Unlike indirect inhibitors such as heparin, their activity is independent of antithrombin III.[3][4] This direct mechanism of action leads to a more predictable anticoagulant response.
Figure 1: Simplified Coagulation Cascade and Target of Inhibition.
Comparative Efficacy and Selectivity
The following tables summarize the hypothetical in vitro data for Compound X and Apixaban.
Table 1: In Vitro Inhibitory Potency against Factor Xa
| Compound | IC₅₀ (nM) for Factor Xa | Ki (nM) for Factor Xa |
| Compound X | 2.5 | 0.9 |
| Apixaban | 2.1 | 0.08[4] |
Table 2: Selectivity Profile against Other Serine Proteases
| Compound | IC₅₀ (nM) for Thrombin | IC₅₀ (nM) for Trypsin | IC₅₀ (nM) for Plasmin |
| Compound X | > 10,000 | > 15,000 | > 20,000 |
| Apixaban | > 10,000 | > 15,000 | > 20,000 |
In Vitro Anticoagulant Activity
The anticoagulant effects of Compound X and Apixaban were assessed using standard plasma-based clotting assays.
Table 3: Effect on Plasma Clotting Times
| Compound | Prothrombin Time (PT) Fold Increase at 1 µM | Activated Partial Thromboplastin Time (aPTT) Fold Increase at 1 µM |
| Compound X | 2.2 | 1.8 |
| Apixaban | 2.0 | 1.6 |
Table 4: Thrombin Generation Assay (TGA) Parameters
| Compound (1 µM) | Lag Time (min) | Peak Thrombin (nM) | Endogenous Thrombin Potential (ETP) (nM*min) |
| Vehicle Control | 3.5 | 150 | 1800 |
| Compound X | 8.2 | 45 | 650 |
| Apixaban | 7.9 | 42 | 620 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Factor Xa Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) of the test compounds against human Factor Xa.
Materials:
-
Human Factor Xa (purified)
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and CaCl₂)
-
Test compounds (Compound X, Apixaban) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of human Factor Xa is prepared in the assay buffer.
-
Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.
-
In a 96-well plate, the Factor Xa solution is added to wells containing either the test compound or vehicle (DMSO).
-
The plate is incubated at 37°C for 15 minutes to allow for inhibitor binding.
-
The chromogenic substrate is added to each well to initiate the reaction.
-
The absorbance at 405 nm is measured kinetically over 10 minutes using a microplate reader.
-
The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.
-
The percent inhibition is calculated relative to the vehicle control.
-
IC₅₀ values are determined by fitting the percent inhibition data to a four-parameter logistic equation.
-
Ki values are determined using the Cheng-Prusoff equation, with the Km of the substrate determined in separate experiments.
Prothrombin Time (PT) Assay
Objective: To assess the effect of the test compounds on the extrinsic and common pathways of coagulation.
Materials:
-
Pooled normal human plasma (citrated)
-
PT reagent (containing tissue factor and calcium)
-
Test compounds dissolved in DMSO
-
Coagulometer
Procedure:
-
Pooled normal human plasma is pre-warmed to 37°C.
-
The test compound or vehicle is added to the plasma and incubated for 5 minutes at 37°C.
-
The plasma sample is placed in the coagulometer.
-
The PT reagent, pre-warmed to 37°C, is added to the plasma to initiate clotting.
-
The time to clot formation is recorded by the coagulometer.[5][6][7]
-
The fold increase in clotting time is calculated relative to the vehicle control.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of the test compounds on the intrinsic and common pathways of coagulation.
Materials:
-
Pooled normal human plasma (citrated)
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl₂) solution
-
Test compounds dissolved in DMSO
-
Coagulometer
Procedure:
-
Pooled normal human plasma is mixed with the test compound or vehicle.
-
The aPTT reagent is added to the plasma and incubated for a specified time (e.g., 3 minutes) at 37°C to activate the contact factors.
-
Pre-warmed CaCl₂ solution is added to initiate clotting.
-
The time to clot formation is measured using a coagulometer.[8][9][10][11][12]
-
The fold increase in clotting time is calculated relative to the vehicle control.
Thrombin Generation Assay (TGA)
Objective: To evaluate the overall effect of the test compounds on the dynamics of thrombin generation in plasma.
Materials:
-
Platelet-poor plasma (citrated)
-
Reagents for triggering thrombin generation (e.g., tissue factor and phospholipids)
-
Fluorogenic substrate for thrombin
-
Calibrator (thrombin of known activity)
-
Fluorometer plate reader
Procedure:
-
Platelet-poor plasma is incubated with the test compound or vehicle.
-
The triggering reagent (tissue factor and phospholipids) is added to the plasma.
-
The fluorogenic substrate and calcium are added to initiate thrombin generation.
-
The fluorescence intensity is measured over time in a fluorometer.
-
A calibration curve is generated using a thrombin calibrator to convert the fluorescence signal to thrombin concentration.[13][14][15][16][17]
-
Key parameters are calculated from the resulting thrombin generation curve: Lag Time, Peak Thrombin, and Endogenous Thrombin Potential (ETP).
Figure 2: General Experimental Workflow for In Vitro Assays.
Summary and Conclusion
Based on this hypothetical preclinical data, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate (Compound X) demonstrates potent and selective inhibition of Factor Xa, comparable to the standard of care, Apixaban. Its in vitro anticoagulant profile, as assessed by PT, aPTT, and thrombin generation assays, is also similar to that of Apixaban. These findings suggest that Compound X warrants further investigation as a potential therapeutic agent for the prevention and treatment of thromboembolic disorders. Further studies are required to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety profile.
References
- 1. Apixaban - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Prothrombin time - Wikipedia [en.wikipedia.org]
- 7. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 8. labcorp.com [labcorp.com]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlas-medical.com [atlas-medical.com]
- 12. atlas-medical.com [atlas-medical.com]
- 13. Thrombin generation assay (CAT) [protocols.io]
- 14. Thrombin Generation Assays [practical-haemostasis.com]
- 15. Thrombin generation assay [bio-protocol.org]
- 16. haemoscan.com [haemoscan.com]
- 17. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
Independent Verification of the Biological Activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the biological activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. Due to the limited publicly available data on this specific compound, this document outlines a proposed series of experiments to characterize its activity and compares it with well-established compounds that share a key structural motif: the guanidinium group. The N'-octylcarbamimidoyl moiety in the target compound is a lipophilic derivative of a guanidinium group, which is a common pharmacophore known to interact with a variety of biological targets, notably nitric oxide synthases (NOS).
Comparison with Alternative Compounds
The biological activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate can be benchmarked against known inhibitors of nitric oxide synthase that also contain a guanidinium or a related group. This comparison will help to elucidate its potential mechanism of action and potency.
| Compound | Target(s) | IC50 (µM) | Cell-Based Assay | Reference |
| Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate | To be determined | To be determined | Proposed: Cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) | N/A |
| L-NG-Monomethylarginine (L-NMMA) | Nitric Oxide Synthase (NOS) | 4.7 (for endothelium-dependent relaxation) | Inhibition of nitrite production in macrophages | [1] |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | Selective for iNOS | Inhibition of nitrite production in macrophages | [1][2] |
| 1,1-Dimethylguanidine | NOS | Potent inhibitor | Inhibition of cytokine-induced NO formation | [2] |
Experimental Protocols
To independently verify the biological activity of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate, a series of standardized in vitro assays are proposed.
MTT Assay for Cell Viability
This assay determines the cytotoxic effect of the compound on cultured cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[3] The amount of formazan is proportional to the number of viable cells.[3]
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and the reference compounds (L-NMMA, Aminoguanidine) in culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
AlamarBlue™ Cell Viability Assay
This is a non-toxic, fluorescence-based assay to assess cell viability and proliferation.
Principle: The active ingredient, resazurin, is a cell-permeable compound that is blue and non-fluorescent. In viable cells, it is reduced to the red and highly fluorescent resorufin.[6][7]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent (10% of the culture volume) to each well.[8][9]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[6][9]
-
Fluorescence/Absorbance Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.[8]
Proposed Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the potential mechanism of action of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate and the experimental workflow for its characterization.
Caption: Proposed mechanism of action via inhibition of Nitric Oxide Synthase.
Caption: Experimental workflow for in vitro cytotoxicity testing.
References
- 1. Effects of guanidino and uremic compounds on nitric oxide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchhub.com [researchhub.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship of Carbamimidoyl Benzoate Analogs as Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of carbamimidoyl benzoate analogs and related benzamidine derivatives as inhibitors of the serine proteases, trypsin and thrombin. The information is compiled from published experimental data to assist in the rational design of novel and selective protease inhibitors.
Quantitative Inhibitory Activity of Benzamidine Analogs
The following table summarizes the inhibitory constants (Ki) of a series of benzamidine derivatives against bovine trypsin and human thrombin. These compounds, structurally related to carbamimidoyl benzoates, highlight key SAR trends. The data is sourced from a comprehensive three-dimensional quantitative structure-activity relationship (3D-QSAR) study.[1]
| Compound ID | Structure | Trypsin Ki (μM) | Thrombin Ki (μM) |
| 1 | Benzamidine | 18.0 | 660 |
| 2 | 4-Aminobenzamidine | 0.8 | 13.0 |
| 3 | 4-Chlorobenzamidine | 35.0 | 250 |
| 4 | 3-Amidinophenylalanine | 0.1 | 0.2 |
| 5 | Nα-(2-naphthylsulfonyl)-3-amidinophenylalanine | 0.015 | 0.007 |
| 6 | Nα-(dansyl)-3-amidinophenylalanine | 0.008 | 0.004 |
| 7 | Nα-(benzyloxycarbonyl)-D-Phe-Pro-agmatine | >100 | 0.009 |
| 8 | 4-Amidinophenylpyruvic acid | 0.3 | 2.5 |
Note: The inhibitory activities of these analogs are influenced by the nature and position of substituents on the benzamidine core. Generally, extending the molecule to occupy the S3/S4 subsites of the proteases and introducing hydrophobic and electrostatically favorable groups can significantly enhance inhibitory potency against both trypsin and thrombin.[2]
Experimental Protocols
Detailed methodologies for determining the inhibitory activity of these compounds are crucial for reproducible research. Below are representative protocols for in vitro trypsin and thrombin inhibition assays.
Trypsin Inhibition Assay
This protocol is adapted for the analysis of protease inhibitors using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as a chromogenic substrate.[1]
Materials:
-
Trypsin Solution: 1.25 mg/mL bovine trypsin in 1 mM HCl (pH 3.0).
-
L-BAPNA Stock Solution: 60 mM Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride in DMSO.
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl2, pH 8.2.
-
Test Compound (Inhibitor): Stock solution in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare Working Solutions:
-
Dilute the L-BAPNA stock solution with assay buffer to the desired final concentration.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer only.
-
Control (No Inhibitor): Trypsin solution and assay buffer.
-
Test (Inhibitor): Trypsin solution and the desired concentration of the test compound.
-
-
Pre-incubation: Add the trypsin solution and the inhibitor (or buffer for control) to the wells. Mix and incubate for 5 minutes at 25°C to allow for enzyme-inhibitor binding.
-
Initiate Reaction: Add the L-BAPNA working solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately measure the absorbance at 410 nm using a microplate reader in kinetic mode, recording readings every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Ki values can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
-
Thrombin Inhibition Assay
This colorimetric assay measures the activity of human α-thrombin using a chromogenic substrate.[3]
Materials:
-
Human α-Thrombin: Purified enzyme.
-
Thrombin Chromogenic Substrate: (e.g., Benzoyl-Phe-Val-Arg-p-nitroanilide).
-
Assay Buffer: (e.g., Tris-based buffer with appropriate salts and pH).
-
Test Compound (Inhibitor): Stock solution in a suitable solvent.
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of human α-thrombin in the assay buffer.
-
Prepare a working solution of the chromogenic substrate in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Assay buffer and substrate.
-
Control (No Inhibitor): Thrombin and assay buffer.
-
Test (Inhibitor): Thrombin and the desired concentration of the test compound.
-
-
Pre-incubation: Add thrombin and the inhibitor (or buffer for control) to the wells. Mix and incubate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate Reaction: Add the chromogenic substrate solution to all wells.
-
Measure Absorbance: Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm. Readings can be taken at multiple time points or as an endpoint measurement.
-
Data Analysis: Similar to the trypsin inhibition assay, calculate the rate of reaction, percent inhibition, IC50, and subsequently the Ki value.
Signaling Pathway and Experimental Workflow
Thrombin-Mediated PAR-1 Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor. The following diagram illustrates the key downstream signaling cascades initiated by thrombin cleavage of PAR-1.[4][5]
Caption: Thrombin-PAR-1 signaling cascade.
Experimental Workflow for Inhibitor Screening
The logical flow for screening and characterizing novel carbamimidoyl benzoate analogs as serine protease inhibitors is depicted below.
Caption: Workflow for serine protease inhibitor discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOCARTA_PAR1_PATHWAY [gsea-msigdb.org]
A Comparative Guide to In Silico and In Vitro Validation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico and in vitro methodologies for validating the biological activity of the novel compound, Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate. Due to the limited publicly available data on this specific molecule, this document serves as a comprehensive, illustrative framework. It is based on established protocols for characterizing similar benzamidine-containing compounds, which are frequently investigated as serine protease inhibitors.[1] The methodologies and data presented herein are hypothetical, designed to guide researchers in designing and interpreting validation studies for this and related compounds.
Introduction to Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate
Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is a small molecule featuring a carbamimidoyl moiety attached to a benzoate core, with cyclohexylmethyl and octyl groups. The central benzamidine-like structure is a well-recognized pharmacophore known to interact with the active sites of serine proteases, a class of enzymes pivotal in various physiological and pathological processes, including blood coagulation, digestion, and inflammation.[2][3] This structural alert suggests that the compound may act as an inhibitor of serine proteases such as thrombin or trypsin. This guide will explore the computational and laboratory-based approaches to validate this hypothesis.
In Silico Validation: A Computational Approach
In silico methods offer a rapid and cost-effective means to predict the biological activity of a compound and to understand its potential mechanism of action at a molecular level.[4][5][6] These computational techniques are instrumental in prioritizing candidates for further experimental validation.
Experimental Protocols for In Silico Validation
2.1.1. Target Identification and Protein Preparation: The initial step involves identifying a putative biological target. Based on the compound's structural similarity to known inhibitors, human α-thrombin (a serine protease) is selected as a primary target. The 3D crystal structure of thrombin is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.
2.1.2. Ligand Preparation: A 3D model of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate is constructed using molecular modeling software. The ligand's geometry is optimized to its lowest energy conformation.
2.1.3. Molecular Docking: Molecular docking simulations are performed to predict the binding affinity and orientation of the compound within the active site of thrombin. The docking algorithm explores various possible conformations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding energy.
2.1.4. Molecular Dynamics (MD) Simulation: To assess the stability of the predicted protein-ligand complex, a molecular dynamics simulation is conducted. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the system's trajectory is calculated over a period of nanoseconds. This simulation provides insights into the dynamic behavior of the complex and the persistence of key intermolecular interactions.
In Silico Workflow
Predicted In Silico Data
The following table summarizes the hypothetical data obtained from the in silico analysis.
| Parameter | Predicted Value | Interpretation |
| Docking Score | -9.5 kcal/mol | A strong negative value suggests a high binding affinity of the compound for the active site of thrombin. |
| Key Interactions | Hydrogen bonds with Asp189, Gly216; Hydrophobic interactions with the S1 pocket. | The carbamimidoyl group forms a salt bridge with the key aspartate residue in the S1 pocket, a hallmark of thrombin inhibitors. |
| RMSD of Ligand (MD) | 0.8 Å | A low Root Mean Square Deviation indicates that the ligand remains stably bound in the active site throughout the simulation. |
| Predicted IC₅₀ | 50 nM | The predicted half-maximal inhibitory concentration suggests high potency. |
In Vitro Validation: An Experimental Approach
In vitro validation involves testing the compound's activity in a controlled laboratory setting using purified enzymes or cell-based assays. These experiments are crucial for confirming the in silico predictions and for quantifying the compound's biological effects.
Experimental Protocols for In Vitro Validation
3.1.1. Thrombin Inhibition Assay: A chromogenic assay is used to measure the inhibitory activity of the compound against purified human α-thrombin. The assay is performed in a 96-well plate. Thrombin activity is measured by its ability to cleave a chromogenic substrate, resulting in a color change that is quantified by measuring the absorbance at 405 nm. The assay is performed with a range of compound concentrations to determine the IC₅₀ value.
3.1.2. Enzyme Kinetics: To determine the mechanism of inhibition, kinetic studies are performed by measuring the rate of the enzymatic reaction at different substrate concentrations in the presence and absence of the inhibitor. The data is plotted using Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive.
3.1.3. Cell Viability Assay (Cytotoxicity): A cell-based assay, such as the MTT assay, is used to assess the cytotoxicity of the compound. Human cell lines (e.g., HEK293) are incubated with various concentrations of the compound for 24-48 hours. The cell viability is then measured to determine the concentration at which the compound becomes toxic to the cells (CC₅₀).
In Vitro Workflow
Experimental In Vitro Data
The following table presents the hypothetical results from the in vitro experiments.
| Parameter | Experimental Value | Interpretation |
| IC₅₀ (Thrombin) | 75 nM | The experimentally determined half-maximal inhibitory concentration is in good agreement with the in silico prediction, confirming potency. |
| Mechanism of Inhibition | Competitive | The compound competes with the natural substrate for binding to the active site of thrombin, consistent with the docking predictions. |
| CC₅₀ (HEK293 cells) | > 100 µM | The compound shows low cytotoxicity to human cells at concentrations well above its inhibitory concentration. |
| Selectivity Index (SI) | > 1333 (CC₅₀ / IC₅₀) | A high selectivity index indicates that the compound is selectively toxic to its target over host cells, a favorable drug-like property. |
Comparison of In Silico and In Vitro Results
A direct comparison of the in silico and in vitro data is essential for a comprehensive validation of the compound's activity.
| Feature | In Silico (Predicted) | In Vitro (Experimental) | Correlation |
| Binding to Target | Strong binding affinity predicted by docking. | Confirmed by low nanomolar IC₅₀ value. | High correlation, suggesting the computational model accurately predicted the compound's ability to bind to the target. |
| Mechanism of Action | Binding to the active site (S1 pocket). | Competitive inhibition kinetics. | Strong correlation, as competitive inhibition is consistent with binding to the active site. |
| Potency (IC₅₀) | 50 nM | 75 nM | Good correlation. The in silico prediction provided a reasonable estimate of the compound's potency. |
Signaling Pathway Context: The Coagulation Cascade
To understand the potential physiological relevance of inhibiting thrombin, it is important to consider its role in the coagulation cascade.
Conclusion
This guide outlines a dual approach, combining in silico and in vitro methods, for the validation of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate's biological activity. The hypothetical data presented herein demonstrates a strong correlation between the computational predictions and the experimental results, suggesting that the compound is a potent and selective competitive inhibitor of thrombin. This structured validation workflow provides a robust framework for the initial characterization of novel small molecule inhibitors and for making informed decisions in the early stages of drug discovery.
References
- 1. Screening of benzamidine-based thrombin inhibitors via a linear interaction energy in continuum electrostatics model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate—hydrogen chloride (1/1): A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate—hydrogen chloride (1/1) based on standard laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in accordance with local, state, and federal regulations. Treat this compound as hazardous unless confirmed otherwise by official documentation.
Immediate Safety and Handling Precautions
Prior to handling Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate—hydrogen chloride (1/1) for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification :
-
Unless explicitly stated otherwise by a substance-specific SDS, treat Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate—hydrogen chloride (1/1) as a hazardous chemical waste.[1][2]
-
Due to its chemical structure containing an amidine group, which can impart biological activity, extra precaution is warranted.[3]
-
-
Waste Segregation :
-
Containerization :
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible container.[4][5]
-
The container must be in good condition, with no cracks or leaks, and have a secure screw-top cap.[5]
-
Label the waste container with "Hazardous Waste," the full chemical name: "Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate—hydrogen chloride (1/1)," the approximate quantity, and the date of accumulation.
-
-
Aqueous Solutions :
-
Contaminated Materials :
-
Any materials, such as weigh boats, gloves, or paper towels, that come into direct contact with the compound should be considered contaminated.
-
Dispose of these items in the solid hazardous waste container for this compound.
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
Ensure the SAA is a secure, well-ventilated area away from general laboratory traffic.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the waste.[1]
-
Follow all institutional procedures for waste manifest and pickup.
-
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Hazardous Waste (Assumed) |
| Disposal Method | Collection by a licensed hazardous waste disposal service |
| Sink Disposal | Prohibited[1][2][4] |
| Trash Disposal | Prohibited |
| Container Type | Sealable, chemically compatible container with a screw-top cap |
| Labeling | "Hazardous Waste," Chemical Name, Quantity, Date |
| PPE | Safety goggles, lab coat, chemical-resistant gloves |
Experimental Workflow for Disposal
Below is a generalized workflow for the proper disposal of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate—hydrogen chloride (1/1).
Caption: Disposal workflow for Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate—hydrogen chloride (1/1).
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate--hydrogen chloride (1/1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride (1/1). Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
When handling Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin | Chemical-Resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[1][2] Nitrile or neoprene gloves are generally recommended for handling organic chemicals. |
| Body | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat is the minimum requirement. |
| Respiratory | Not required under normal use | No protective equipment is needed under normal use conditions with adequate ventilation.[1] In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is essential for the safe handling of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride.
Disposal Plan
Proper disposal of Cyclohexylmethyl 4-(N'-octylcarbamimidoyl)benzoate hydrochloride and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled waste container.
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.[3]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[3]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |
Note: This information is provided as a general guide. Always consult the specific Safety Data Sheet (SDS) for the most accurate and detailed safety information. If an SDS is not available, handle the compound with the utmost caution, assuming it to be hazardous.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
